Cyclosporin C
Description
This compound has been reported in Fusarium neocosmosporiellum, Gliomastix luzulae, and Trichoderma polysporum with data available.
Structure
2D Structure
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-[(1R)-1-hydroxyethyl]-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+/t39-,40+,41-,42-,43+,44+,45+,46+,48+,49+,50+,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOKYIBTLUQVQV-QRVTZXGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017530 | |
| Record name | Cyclosporin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59787-61-0 | |
| Record name | Cyclosporin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059787610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosporin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-[(1R)-1-hydroxyethyl]-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSPORIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S744L5508 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclosporin C: A Technical Guide to its Antifungal Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin C, a cyclic undecapeptide isolated from the fungus Acremonium luzulae, has demonstrated a noteworthy spectrum of antifungal activity, particularly against filamentous fungi.[1][2] Unlike its more famous counterpart, Cyclosporin A, which is primarily utilized for its immunosuppressive properties, this compound presents a compelling profile as a potential antifungal agent. This technical guide provides an in-depth overview of the antifungal activity spectrum of this compound, detailing its efficacy through quantitative data, outlining the experimental protocols for its assessment, and visualizing its mechanism of action. The activity of this compound is primarily fungistatic, meaning it inhibits fungal growth rather than killing the fungal cells.[1][2]
Quantitative Antifungal Activity Spectrum
The antifungal efficacy of this compound has been quantified against a range of fungal species, with a pronounced activity against phytopathogenic filamentous fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in determining its antifungal potency.
Activity Against Phytopathogenic Fungi
A study by Moussaïf et al. (1997) established the MIC values of this compound against several plant pathogenic fungi. The results indicate a broad spectrum of activity against these filamentous fungi, while showing no activity against bacteria or yeasts such as Candida albicans and Saccharomyces cerevisiae at the concentrations tested.
| Test Organism | Strain No. | MIC (µg/mL) |
| Filamentous Fungi | ||
| Alternaria alternata | MUCL 20297 | 12.5 |
| Aspergillus niger | MUCL 19001 | > 100 |
| Botrytis cinerea | MUCL 30158 | 6.25 |
| Cladosporium cladosporioides | MUCL 203 | 12.5 |
| Colletotrichum gloeosporioides | MUCL 916 | 12.5 |
| Fusarium oxysporum f. sp. melonis | MUCL 909 | 25 |
| Fusarium oxysporum f. sp. vasinfectum | MUCL 918 | 25 |
| Penicillium expansum | MUCL 29074 | 6.25 |
| Phytophthora parasitica | MUCL 19934 | 100 |
| Pythium ultimum | MUCL 19935 | > 100 |
| Rhizoctonia solani | MUCL 19936 | 12.5 |
| Verticillium dahliae | MUCL 919 | 25 |
| Yeasts | ||
| Candida albicans | ATCC 10231 | > 100 |
| Saccharomyces cerevisiae | ATCC 9763 | > 100 |
| Bacteria | ||
| Bacillus subtilis | ATCC 6633 | > 100 |
| Escherichia coli | ATCC 25922 | > 100 |
| Pseudomonas aeruginosa | ATCC 27853 | > 100 |
| Staphylococcus aureus | ATCC 25923 | > 100 |
Data sourced from Moussaïf et al., 1997.
Activity Against Opportunistic Fungi
While generally less effective against yeasts, this compound has demonstrated temperature-dependent activity against the opportunistic fungal pathogen Cryptococcus neoformans.
| Test Organism | Temperature | MIC (µg/mL) |
| Cryptococcus neoformans H99 | 37°C | 3.1 |
| 30°C | 12.5 | |
| 25°C | > 100 |
Data sourced from Bill et al., 2018.[3]
Mechanism of Action: Calcineurin Inhibition
The antifungal activity of cyclosporins, including this compound, is primarily attributed to the inhibition of calcineurin, a crucial Ca2+/calmodulin-dependent protein phosphatase.[4][5] This enzyme plays a vital role in fungal stress responses, virulence, and morphogenesis.
The mechanism unfolds as follows:
-
Cellular Entry: this compound, being lipophilic, enters the fungal cell.
-
Complex Formation: Inside the cell, it binds to a highly conserved intracellular protein called cyclophilin.[6]
-
Calcineurin Inhibition: The resulting this compound-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[6]
-
Downstream Effects: The inhibition of calcineurin disrupts downstream signaling pathways that are essential for the fungus's ability to cope with environmental stress and for its growth and proliferation.
Experimental Protocols
The determination of the antifungal activity of this compound is typically performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Assay for MIC Determination
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) to obtain pure and viable cultures.
-
A suspension of fungal spores or cells is prepared in sterile saline or a suitable broth. The turbidity of the suspension is adjusted spectrophotometrically to a standard concentration (e.g., 0.5 McFarland standard), which is then further diluted to achieve the final desired inoculum concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of this compound are prepared in a liquid medium, such as RPMI-1640 buffered with MOPS, in 96-well microtiter plates. The final concentration range should encompass the expected MIC values.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized fungal suspension.
-
Control wells are included: a growth control (fungal inoculum without this compound) and a sterility control (medium only).
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.
Conclusion
This compound exhibits a significant and broad-spectrum fungistatic activity against a variety of filamentous phytopathogenic fungi. Its mechanism of action, through the inhibition of the essential fungal enzyme calcineurin, presents a validated target for antifungal drug development. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its analogs as novel antifungal agents. Further research is warranted to expand the understanding of its activity against a wider range of clinically relevant fungi and to optimize its therapeutic potential.
References
- 1. This compound is the main antifungal compound produced by Acremonium luzulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is the main antifungal compound produced by Acremonium luzulae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound from Amphichorda felina using a Cryptococcus neoformans differential temperature sensitivity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
Cyclosporin C: A Technical Whitepaper on Preliminary Antiviral Effects
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclosporin C, a member of the cyclosporin family of cyclic undecapeptides, has demonstrated notable antiviral properties in preliminary in vitro and in vivo studies. This document provides a comprehensive technical overview of the existing research on the antiviral effects of this compound and its close analog, Cyclosporin A. It includes a summary of quantitative antiviral activity, detailed experimental protocols for assessing these effects, and a depiction of the key signaling pathways involved in its mechanism of action. The data presented herein suggests that this compound warrants further investigation as a potential broad-spectrum antiviral agent.
Quantitative Antiviral Data
The antiviral efficacy of cyclosporins has been evaluated against a range of viruses. The following tables summarize the key quantitative data from these preliminary studies, focusing on the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of Cyclosporin A against Coronaviruses
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Huh7.5 | Dose-response | ~2.5 | >10 | >4 | [1] |
| SARS-CoV-2 | Calu-3 | Dose-response | ~5 | >20 | >4 | [1] |
| HCoV-229E | Huh7 | Luciferase Reporter | 0.92 | >20 | >21.7 | [2] |
| MERS-CoV | Vero E6 | CPE Reduction | 9 (in combination) | Not Reported | Not Applicable | [3] |
Table 2: Antiviral Activity of Cyclosporin Analogs against Coronaviruses
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Isocyclosporin A | SARS-CoV-2 | Huh7.5 | Dose-response | ~1 | >10 | >10 | [1] |
| Cyclosporin B | SARS-CoV-2 | Huh7.5 | Dose-response | ~3 | >10 | >3.3 | [1] |
| Alisporivir | HCoV-229E | Huh7 | Luciferase Reporter | 1.37 | >20 | >14.6 | [2] |
| NIM811 | HCoV-229E | Huh7 | Luciferase Reporter | 1.19 | >20 | >16.8 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound's antiviral effects.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Virus stock (e.g., SARS-CoV-2)
-
This compound (dissolved in DMSO)
-
Agarose or Methylcellulose
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate at 37°C with 5% CO2 until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Infection: Aspirate the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the serially diluted this compound to the respective wells. A "no drug" control should be included.
-
Overlay: Overlay the cells with a mixture of 2x DMEM and 1.2% agarose or methylcellulose.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for 1 hour and then stain with 0.5% crystal violet solution for 15 minutes.
-
Quantification: Wash the plates with water and count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the "no drug" control.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Vero E6 cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours). Include a "no drug" control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The CC50 value is determined as the concentration of this compound that reduces the absorbance by 50% compared to the "no drug" control.
Signaling Pathways and Mechanisms of Action
The antiviral effect of this compound is primarily attributed to its interaction with host cell proteins, particularly cyclophilins. This interaction disrupts viral replication processes. The following diagrams illustrate the key signaling pathways and experimental workflows.
Mechanism of Action of Cyclosporin
References
- 1. researchgate.net [researchgate.net]
- 2. Influences of cyclosporin A and non-immunosuppressive derivatives on cellular cyclophilins and viral nucleocapsid protein during human coronavirus 229E replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Immunosuppressive Mechanism of Cyclosporin C on T-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core immunosuppressive mechanism of Cyclosporin C (CsC) on T-lymphocytes. While much of the foundational research in this area has been conducted with the closely related and more potent Cyclosporin A (CsA), the fundamental pathway of action is conserved. This document will detail this mechanism, present relevant quantitative data with a comparative perspective, provide detailed experimental protocols for key assays, and visualize complex pathways and workflows.
Core Immunosuppressive Mechanism: The Calcineurin-NFAT Pathway
The primary immunosuppressive effect of this compound is the inhibition of T-cell activation and proliferation by disrupting a critical intracellular signaling cascade. This process prevents the transcription of key cytokines, most notably Interleukin-2 (IL-2), which is essential for a robust immune response. The mechanism can be delineated into several key steps:
-
Cellular Entry and Immunophilin Binding: this compound, being a lipophilic cyclic peptide, passively diffuses across the T-cell membrane into the cytoplasm.
-
Formation of the CsC-Cyclophilin Complex: Once inside the T-cell, CsC binds to a family of intracellular proteins known as cyclophilins (CyP). The most abundant of these is Cyclophilin A (CyPA). This binding forms a CsC-CyP complex.[1]
-
Inhibition of Calcineurin: The CsC-CyP complex acquires a new conformation that allows it to bind to and inhibit the enzymatic activity of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2][3]
-
Prevention of NFAT Dephosphorylation: In a typical T-cell activation scenario, signals from the T-cell receptor (TCR) lead to an increase in intracellular calcium, which activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4] The CsC-CyP complex's inhibition of calcineurin prevents this crucial dephosphorylation step.[5]
-
Inhibition of NFAT Nuclear Translocation: NFAT proteins must be dephosphorylated to expose their nuclear localization signal, allowing them to translocate from the cytoplasm into the nucleus.[4] By keeping NFAT in a phosphorylated state, CsC effectively sequesters it in the cytoplasm.[6]
-
Suppression of Cytokine Gene Transcription: In the nucleus, NFAT acts as a critical transcription factor for a suite of genes required for T-cell activation, including the gene encoding IL-2. Without nuclear NFAT, the transcription of IL-2 and other pro-inflammatory cytokines is suppressed.[7]
-
Inhibition of T-Cell Proliferation: IL-2 is a potent T-cell growth factor that drives clonal expansion through both autocrine and paracrine signaling. By blocking IL-2 production, CsC halts the proliferation and differentiation of T-cells, thereby dampening the cell-mediated immune response.[8]
Signaling Pathway Diagram
Caption: Immunosuppressive pathway of this compound in T-cells.
Quantitative Data
Quantitative analysis reveals the potency of cyclosporins in their interactions with molecular targets and their functional effects on T-cells. While extensive data is available for Cyclosporin A, specific quantitative values for this compound are less common in the literature. The following tables summarize key data, using CsA as a benchmark to contextualize the activity of CsC.
Table 1: Binding Affinities of Cyclosporins to Human Cyclophilins
| Cyclosporin | Cyclophilin Isoform | Binding Affinity (Kd) | Notes |
| Cyclosporin A | Cyclophilin A (CypA) | 36.8 nM[9] | High-affinity interaction. |
| Cyclosporin A | Cyclophilin B (CypB) | 9.8 nM[9] | Higher affinity compared to CypA. |
| Cyclosporin A | Cyclophilin C (CypC) | 90.8 nM[9] | Lower affinity compared to CypA and CypB. |
| This compound | Cyclophilin C (CypC) | - | Binds with similar fine specificity to CsA.[10] |
Table 2: Inhibition of T-Cell Function by Cyclosporin A
| Parameter | Cell Type | Stimulant | IC50 of Cyclosporin A |
| T-Cell Proliferation | Human Whole Blood | PHA | 294 µg/L[11] |
| IL-2 Production | Human Whole Blood | PHA | 345 µg/L[11] |
| IFN-γ Production | Human Whole Blood | PHA | 309 µg/L[11] |
| IL-2 Release | Jurkat T-cells | CD28 mAb + PHA | ~1 µg/mL (for max inhibition)[12] |
Table 3: Inhibition of Calcineurin Activity by Cyclosporin A-Cyclophilin Complexes
| Complex | Substrate | Concentration for 50% Inhibition |
| CsA - Cyclophilin A | [³²P]casein | ~40 nM[13] |
| CsA - Cyclophilin B | [³²P]casein | < 10 nM[13] |
| CsA - Cyclophilin A | RII phosphopeptide | 120 nM[13] |
| CsA - Cyclophilin B | RII phosphopeptide | 50 nM[13] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the immunosuppressive effects of this compound on T-cells.
T-Cell Proliferation Assay using CFSE Staining
This assay quantifies the proliferation of T-cells by measuring the dilution of the fluorescent dye Carboxyfluorescein Succinimidyl Ester (CFSE) as cells divide.[14][15]
Workflow Diagram
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[16]
-
CFSE Labeling: Resuspend PBMCs at 10-20 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS). Wash the cells three times with culture medium.[17]
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at 1-2 x 10⁵ cells/well. Add T-cell stimulant (e.g., Phytohemagglutinin (PHA) at 1-5 µg/mL, or anti-CD3/anti-CD28 beads). Add this compound at a range of concentrations. Include appropriate controls (unstimulated cells, stimulated cells with no drug).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.[17]
-
Staining for Flow Cytometry: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice.
-
Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, collecting events for the lymphocyte population. Gate on CD3+ T-cells, and then on CD4+ and CD8+ subsets. Analyze the CFSE fluorescence histogram for each population. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[18]
Intracellular Cytokine Staining (ICS) for IL-2
This method allows for the quantification of cytokine-producing T-cells at a single-cell level following stimulation.[19]
Workflow Diagram
Caption: Workflow for intracellular cytokine staining by flow cytometry.
Methodology:
-
Cell Stimulation: Culture PBMCs (1-2 x 10⁶ cells/mL) with a stimulant such as PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of varying concentrations of this compound for a total of 4-6 hours.[19]
-
Protein Transport Inhibition: For the final 2-4 hours of incubation, add a protein transport inhibitor like Brefeldin A (10 µg/mL) or Monensin. This causes cytokines to accumulate within the cell.[19]
-
Surface Staining: Harvest and wash the cells. Stain with antibodies for cell surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes on ice.[20]
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature. Wash and then resuspend in a permeabilization buffer (e.g., PBS with 0.1-0.5% Saponin).[21]
-
Intracellular Staining: Add a fluorescently-conjugated anti-IL-2 antibody to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis: Wash the cells with permeabilization buffer, then resuspend in FACS buffer. Analyze on a flow cytometer. Gate on lymphocyte and T-cell populations to determine the percentage of IL-2-producing cells.[22]
Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by the CsC-cyclophilin complex.
Workflow Diagram
Caption: Workflow for a colorimetric calcineurin phosphatase activity assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, pH 7.5). Prepare a stock solution of a synthetic phosphopeptide substrate, such as the RII phosphopeptide.
-
Inhibitor Complex Formation: Pre-incubate this compound with a molar excess of recombinant human cyclophilin for 15-30 minutes at room temperature to allow for complex formation.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, purified calcineurin, calmodulin, and the pre-formed CsC-cyclophilin complex at various concentrations.
-
Initiate Reaction: Start the phosphatase reaction by adding the RII phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for 10-30 minutes.
-
Detection: Stop the reaction and quantify the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay. This involves adding the Malachite Green reagent, which forms a colored complex with inorganic phosphate.
-
Data Analysis: Read the absorbance at ~620 nm using a microplate reader. The amount of phosphate released is inversely proportional to the inhibitory activity of the CsC-cyclophilin complex. Calculate the IC50 value for the inhibition of calcineurin activity.
Conclusion
The immunosuppressive mechanism of this compound on T-cells is a well-defined process centered on the inhibition of the calcineurin-NFAT signaling pathway. By forming a complex with intracellular cyclophilins, this compound effectively neutralizes calcineurin's phosphatase activity, leading to the cytoplasmic retention of NFAT. This blockade of a key transcription factor results in the abrogation of IL-2 gene expression, which is a critical step for T-cell proliferation and the orchestration of the adaptive immune response. While sharing this core mechanism with Cyclosporin A, differences in binding affinities to cyclophilin isoforms likely contribute to variations in overall immunosuppressive potency. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and quantify the specific effects of this compound and other novel immunomodulatory compounds on T-cell function.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and Cellular Localization of the Cyclosporine A-sensitive Transcription Factor NF-AT in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the transcription factor NFATp inhibits its DNA binding activity in cyclosporin A-treated human B and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localization of calcineurin/NFAT in human skin and psoriasis and inhibition of calcineurin/NFAT activation in human keratinocytes by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of interleukin 2 mRNA and protein produced in the human T-cell line Jurkat and effect of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cyclosporin A on human lymphocyte responses in vitro. III. CsA inhibits the production of T lymphocyte growth factors in secondary mixed lymphocyte responses but does not inhibit the response of primed lymphocytes to TCGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human cyclophilin C: primary structure, tissue distribution, and determination of binding specificity for cyclosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD28-stimulated IL-2 gene expression in Jurkat T cells occurs in part transcriptionally and is cyclosporine-A sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 16. m.youtube.com [m.youtube.com]
- 17. agilent.com [agilent.com]
- 18. media.tghn.org [media.tghn.org]
- 19. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 20. Intracellular Cytokine Staining Protocol [anilocus.com]
- 21. med.virginia.edu [med.virginia.edu]
- 22. iti.stanford.edu [iti.stanford.edu]
Early Research on the Biological Activities of Cyclosporin C: A Technical Guide
Abstract: Cyclosporin C (CsC) is a cyclic undecapeptide and a structural analogue of the well-characterized immunosuppressant, Cyclosporin A (CsA). Early research into CsC, a natural product of the fungus Acremonium luzulae, revealed a profile of significant, albeit nuanced, biological activities.[1] This technical guide provides an in-depth review of the foundational studies that characterized the dual immunosuppressive and antifungal properties of this compound. It details the core mechanism of action via calcineurin inhibition, presents comparative quantitative data on its potency, and outlines the key experimental protocols used in its initial evaluation. This document is intended for researchers, scientists, and professionals in drug development interested in the early-stage characterization of cyclosporin analogues.
Immunosuppressive Activity
The hallmark of the cyclosporin family is the potent modulation of the immune system. Early investigations rapidly established that this compound shared the immunosuppressive characteristics of Cyclosporin A, primarily by targeting T-lymphocyte activation.
Mechanism of Action: The Calcineurin Inhibition Pathway
The immunosuppressive effects of this compound are mediated through the inhibition of calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] When a T-cell is activated, intracellular calcium levels rise, leading to the activation of calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus, where it initiates the transcription of key cytokine genes, most notably Interleukin-2 (IL-2).[3][4]
This compound, like CsA, first binds to an intracellular receptor protein, cyclophilin. This drug-immunophilin complex then binds to calcineurin, sterically hindering its phosphatase activity and preventing the dephosphorylation of NFAT.[2][5] This blockade halts the IL-2 signaling cascade, thereby suppressing T-cell proliferation and activation.[3]
References
- 1. This compound is the main antifungal compound produced by Acremonium luzulae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 4. Comparison of the effects of FK-506, cyclosporin A and rapamycin on IL-2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
An In-depth Technical Guide to the Mechanism of Action of Cyclosporin C via Calcineurin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Cyclosporin C exerts its immunosuppressive effects through the inhibition of calcineurin. The document details the core signaling pathway, presents comparative quantitative data, outlines key experimental protocols for studying this mechanism, and provides visual representations of the critical molecular interactions and experimental workflows.
Executive Summary
This compound, a cyclic polypeptide closely related to the widely used immunosuppressant Cyclosporin A, functions by disrupting T-cell activation signaling. Its primary mechanism involves forming a composite molecular surface with an intracellular receptor, cyclophilin A. This drug-protein complex then binds to and sterically hinders the active site of calcineurin, a crucial calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Consequently, NFAT is unable to translocate to the nucleus, leading to the downstream suppression of interleukin-2 (IL-2) and other cytokine gene transcription, which is essential for T-cell proliferation and the adaptive immune response.
The Cyclosporin-Calcineurin-NFAT Signaling Pathway
The activation of T-cells is a calcium-dependent process. An antigen-presenting cell (APC) engages with the T-cell receptor (TCR), triggering a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]). This rise in calcium activates calcineurin.
The core mechanism of action for this compound can be delineated in the following steps:
-
Cellular Entry and Immunophilin Binding : Being lipophilic, this compound passively diffuses across the T-lymphocyte cell membrane. In the cytoplasm, it binds to its specific intracellular receptor, cyclophilin A (CypA), which is a peptidyl-prolyl cis-trans isomerase.[1]
-
Formation of the Ternary Complex : The binding of this compound to cyclophilin A creates a new composite surface on the complex. This [this compound-CypA] complex then acts as the active inhibitory molecule that targets calcineurin.[2]
-
Calcineurin Inhibition : The [this compound-CypA] complex binds to a composite surface formed by both the catalytic (CnA) and regulatory (CnB) subunits of calcineurin.[2] This binding sterically blocks the active site of the phosphatase, preventing it from accessing its substrates.[2]
-
Inhibition of NFAT Dephosphorylation : In an activated T-cell, calcineurin's primary role is to dephosphorylate multiple serine residues on the cytoplasmic NFAT transcription factor.[2][3] The inhibition of calcineurin by the [this compound-CypA] complex prevents this dephosphorylation from occurring.
-
Suppression of NFAT Nuclear Translocation : Phosphorylated NFAT contains a masked Nuclear Localization Signal (NLS). Dephosphorylation by calcineurin exposes this NLS, allowing NFAT to be imported into the nucleus. By keeping NFAT in its phosphorylated state, this compound ensures it remains in the cytoplasm.[3]
-
Downregulation of Cytokine Gene Transcription : Nuclear NFAT is required to cooperate with other transcription factors (e.g., AP-1) to activate the transcription of key cytokine genes, most notably Interleukin-2 (IL-2).[1] By preventing NFAT's nuclear entry, this compound effectively halts the production of IL-2.
-
Inhibition of T-Cell Proliferation : IL-2 is a potent T-cell growth factor that acts in an autocrine and paracrine manner to drive T-cell proliferation and differentiation. The suppression of IL-2 production leads to a halt in the clonal expansion of T-cells, thereby dampening the adaptive immune response.[1]
The following diagram illustrates this signaling pathway.
Quantitative Data
The immunosuppressive activity of cyclosporins is directly related to their binding affinity for cyclophilins and their subsequent ability to inhibit calcineurin's phosphatase activity. While much of the literature focuses on Cyclosporin A (CsA), comparative data indicates that this compound (CsC) has a very similar, albeit slightly less potent, activity profile.
Table 1: Comparative Binding Affinities and Inhibitory Concentrations
| Compound | Target Protein | Parameter | Value | Cell/System Type |
| Cyclosporin A | Cyclophilin A | Kd | 13 - 37 nM | Human Recombinant |
| Cyclophilin B | Kd | 9.8 nM | Human Recombinant | |
| Cyclophilin C | Kd | 90.8 nM | Human Recombinant | |
| Calcineurin | IC50 | 7 nM | Jurkat Cells | |
| Calcineurin | IC50 | 65 nM | Rat Pancreatic Acinar Cells | |
| This compound | Calcineurin | IC50 | Data not available | - |
| Overall Potency | Comparison | ≤ Cyclosporin A | In vitro lymphocyte proliferation |
Key Experimental Protocols
The mechanism of this compound can be elucidated through a series of key in vitro and cell-based assays. Detailed protocols for these experiments are provided below.
In Vitro Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin on a specific substrate and its inhibition by the [this compound-CypA] complex.
Objective: To determine the IC50 of this compound for calcineurin phosphatase activity.
Materials:
-
Recombinant human Calcineurin (Cn)
-
Recombinant human Cyclophilin A (CypA)
-
Calmodulin
-
RII phosphopeptide substrate
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.1 mg/mL BSA.
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Plate reader (620 nm absorbance)
Methodology:
-
Reagent Preparation : Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in Assay Buffer to create a concentration gradient.
-
Complex Formation : In each well of a 96-well plate, pre-incubate a constant concentration of Cyclophilin A with the various concentrations of this compound for 30 minutes at 30°C to allow for complex formation.
-
Calcineurin Activation : Prepare an activation mix containing Calcineurin and Calmodulin in Assay Buffer.
-
Initiation of Reaction : Add the Calcineurin/Calmodulin mix to each well containing the [this compound-CypA] complex.
-
Substrate Addition : To start the phosphatase reaction, add the RII phosphopeptide substrate to each well. Incubate the plate at 30°C for 20-30 minutes.
-
Termination and Detection : Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by calcineurin activity.
-
Data Acquisition : Measure the absorbance at 620 nm using a microplate reader.
-
Analysis : Construct a dose-response curve by plotting the percentage of calcineurin inhibition versus the logarithm of the this compound concentration. Calculate the IC50 value from this curve.
NFAT Reporter Gene Assay
This cell-based assay measures the functional consequence of calcineurin inhibition by quantifying the activity of an NFAT-responsive promoter.
Objective: To assess the inhibitory effect of this compound on NFAT-mediated gene transcription in a cellular context.
Materials:
-
Jurkat T-cells (or another suitable cell line)
-
NFAT-Luciferase reporter plasmid (contains the firefly luciferase gene under the control of an NFAT-responsive promoter)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (T-cell activators)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Transfection : Co-transfect Jurkat cells with the NFAT-Luciferase reporter plasmid and the Renilla luciferase control plasmid. Allow cells to recover and express the reporters for 24-48 hours.
-
Drug Treatment : Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Cell Stimulation : Stimulate the cells with a combination of PMA and Ionomycin to activate the T-cell signaling pathway and induce NFAT activation. Include unstimulated and vehicle-treated controls.
-
Incubation : Incubate the cells for 6-8 hours to allow for luciferase gene expression.
-
Cell Lysis : Harvest the cells and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Measurement : Measure the firefly luciferase activity (driven by NFAT) and the Renilla luciferase activity (constitutive control) sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the this compound concentration to determine its inhibitory effect on NFAT-driven transcription.
Co-Immunoprecipitation (Co-IP) of the Ternary Complex
This assay is used to demonstrate the physical interaction between Cyclophilin A, this compound, and Calcineurin in a cellular lysate.
Objective: To confirm the formation of the [CypA-CsC]-Calcineurin ternary complex.
Materials:
-
T-cells treated with this compound
-
Co-IP Lysis Buffer (non-denaturing) with protease and phosphatase inhibitors
-
Anti-Calcineurin A antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against Cyclophilin A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis : Lyse T-cells previously treated with this compound using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing : Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation : Incubate the pre-cleared lysate with an antibody specific for the Calcineurin A subunit overnight at 4°C. This will capture calcineurin and any interacting proteins.
-
Complex Capture : Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing : Pellet the beads and wash them several times with Wash Buffer to remove non-specifically bound proteins.
-
Elution : Elute the bound proteins from the beads using Elution Buffer.
-
Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against Cyclophilin A. The detection of a band corresponding to Cyclophilin A in the calcineurin immunoprecipitate confirms the formation of the ternary complex.
Conclusion
This compound is a potent immunosuppressive agent that operates through a well-defined molecular pathway. By forming a gain-of-function complex with cyclophilin A, it effectively inhibits the phosphatase activity of calcineurin. This targeted inhibition is the lynchpin of its mechanism, leading to the suppression of NFAT-dependent cytokine gene expression and, ultimately, the inhibition of T-cell-mediated immune responses. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuances of this interaction and to screen for novel immunomodulatory compounds that target the calcineurin-NFAT signaling axis.
References
Technical Whitepaper: Exploratory Studies on Cyclosporin C's Antifungal Effect on Phytopathogenic Fungi
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Phytopathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. The development of novel, effective, and environmentally benign antifungal agents is a critical area of research. Cyclosporins, a class of cyclic non-ribosomal peptides, have been primarily investigated for their immunosuppressive properties. However, their intrinsic antifungal activities, first noted with Cyclosporin A, are gaining renewed interest.[1] Cyclosporin C, notably produced by the fungus Acremonium luzulae, has demonstrated a broad spectrum of activity against filamentous phytopathogenic fungi.[2][3]
This document provides a technical overview of the current understanding of this compound's effects on plant pathogenic fungi. It consolidates quantitative data on its bioactivity, details common experimental protocols for its evaluation, and visualizes its core mechanism of action, which involves the inhibition of the highly conserved calcineurin signaling pathway.[4][5]
Quantitative Data on Antifungal Activity
The antifungal efficacy of cyclosporins has been quantified against various fungal species. While specific data for this compound against a wide array of phytopathogens is emerging, studies on the closely related Cyclosporin A (CsA) provide valuable comparative insights into the potential of this compound class.
| Fungal Species | Cyclosporin Type | Concentration | Observed Effect | Source |
| Aspergillus niger | Cyclosporin A | 1 ng/mL | 55.6% inhibition of mycelial growth. | [6] |
| Aspergillus niger | Cyclosporin A | 200 mg/L | Almost complete inhibition of rot development on grapes. | [6] |
| Aspergillus fumigatus | Cyclosporin A | 6.25 - 400 µg/mL | 18% - 31% growth inhibition; 48% - 66% inhibition of hyphal elongation. | [5] |
| Cryptococcus neoformans | Cyclosporin A | 2 µM (2.4 µg/mL) | Minimum Inhibitory Concentration (MIC). | [7][8] |
| Cryptococcus neoformans | This compound | Not specified | Growth inhibition at 37°C but not at 25°C. | [9][10] |
| Various Filamentous Fungi | This compound | Not specified | Broad-spectrum fungistatic activity. | [2][3] |
Mechanism of Action: The Calcineurin Signaling Pathway
Cyclosporins exert their antifungal effects by targeting calcineurin, a crucial calcium-calmodulin-activated serine/threonine protein phosphatase.[4][11] This pathway is vital for fungal stress responses, morphogenesis, and virulence.[4][7]
The mechanism proceeds as follows:
-
Complex Formation: this compound enters the fungal cell and binds to a highly conserved intracellular protein receptor called cyclophilin.[11]
-
Calcineurin Inhibition: The resulting this compound-cyclophilin complex binds to calcineurin, sterically blocking its phosphatase activity.[11][12]
-
Signal Transduction Blockade: Inactivated calcineurin can no longer dephosphorylate its downstream targets, such as the transcription factor Crz1 (in yeast models). This prevents the transcription of genes necessary for stress tolerance (e.g., thermal stress, cell wall integrity) and virulence, ultimately leading to fungistatic or fungicidal effects.[4][7]
Caption: this compound's mechanism of action via calcineurin pathway inhibition.
Experimental Protocols
The evaluation of this compound's antifungal properties involves a series of standardized and specialized laboratory procedures.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in 96-well microtiter plates using a liquid growth medium (e.g., RPMI 1640).[7][13]
-
Inoculum Preparation: The target phytopathogenic fungus is cultured, and a standardized suspension of spores or mycelial fragments is prepared to a specific concentration (e.g., 0.5–2.5 × 10⁵ CFU/mL).[13]
-
Inoculation: Each well containing the diluted this compound is inoculated with the fungal suspension. Control wells (fungus without drug, medium only) are included.[7]
-
Incubation: The plates are incubated under conditions suitable for the test fungus (e.g., 25-37°C for 48-72 hours).[7]
-
MIC Determination: The MIC is determined by visual inspection as the lowest drug concentration that completely inhibits fungal growth.[7]
Bioassay-Guided Fractionation for Isolation
This protocol is essential for identifying and purifying active antifungal compounds like this compound from a crude biological source, such as a culture of Acremonium luzulae.[2][10]
Protocol:
-
Crude Extraction: The source organism is cultured in a suitable liquid medium. The culture broth and/or mycelium is then extracted with an organic solvent to create a crude extract.
-
Initial Bioassay: The crude extract is tested for antifungal activity (e.g., using an agar diffusion assay) to confirm it contains active compounds.
-
Chromatographic Fractionation: The crude extract is subjected to chromatographic separation (e.g., reverse-phase column chromatography) to separate it into multiple fractions based on chemical properties like polarity.[2][3]
-
Iterative Bioassays: Each fraction is tested for antifungal activity. The most active fraction is selected for further separation.
-
Purification and Identification: This process is repeated with progressively higher resolution chromatography techniques (e.g., HPLC) until a pure, active compound is isolated. The structure of the pure compound is then determined using analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][10]
Caption: Workflow for bioassay-guided fractionation of this compound.
Conclusion
This compound presents a compelling case as a potential biopesticide against phytopathogenic fungi. Its broad-spectrum fungistatic activity, coupled with a well-defined mechanism of action targeting the essential calcineurin pathway, makes it an attractive candidate for further research and development.[2][4] The data from its analog, Cyclosporin A, further reinforces its potential, showing significant inhibition of mycelial growth and disease progression in plant models.[6] Future exploratory studies should focus on establishing a comprehensive profile of its activity against a wider range of economically important plant pathogens, optimizing formulations for field application, and evaluating its environmental safety profile.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound is the main antifungal compound produced by Acremonium luzulae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is the main antifungal compound produced by Acremonium luzulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Treatment of Cyclosporin A retains host defense against invasive pulmonary aspergillosis in a non-immunosuppressive murine model by preserving the myeloid cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 10. Identification of this compound from Amphichorda felina using a Cryptococcus neoformans differential temperature sensitivity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Cyclosporin C: A Technical Examination of its Fungistatic and Fungicidal Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin C, a cyclic undecapeptide isolated from the fungus Acremonium luzulae, has garnered significant interest for its diverse biological activities.[1] While renowned for its immunosuppressive properties, its antifungal potential presents a compelling area of investigation for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the fungistatic versus fungicidal characteristics of this compound, detailing its mechanism of action, quantitative antifungal activity, and the experimental protocols required for its evaluation.
Fungistatic vs. Fungicidal Activity: A Quantitative Perspective
The distinction between fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) activity is critical in the development and application of antifungal agents. For this compound, its effect is largely dependent on the fungal species, the concentration of the compound, and environmental factors such as temperature.
Generally, this compound is considered to have fungistatic activity against a broad spectrum of filamentous phytopathogenic fungi.[1] However, against certain pathogenic yeasts, such as Cryptococcus neoformans, it can exhibit fungicidal properties, particularly at elevated temperatures that are more representative of a host environment.
The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various fungal species.
| Fungal Species | Strain | Temperature (°C) | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Cryptococcus neoformans | H99 | 37 | 2.4 | - | [2] |
| Cryptococcus neoformans | H99 | 37 | 3.1 | - | [2] |
| Cryptococcus neoformans | H99 | 30 | 12.5 | >100 | [3] |
| Cryptococcus neoformans | H99 | 25 | >100 | - | [2] |
| Cryptococcus neoformans | cna1 mutant | 30 | >100 | - | [2] |
| Candida albicans | Clinical Isolates | - | >128 | - | [4] |
| Aspergillus niger | - | - | - | - | [3] |
| Filamentous Phytopathogenic Fungi | Various | - | Fungistatic | - | [1] |
Note: Data for many filamentous fungi are qualitative, describing the activity as fungistatic without providing specific MIC/MFC values. The synergistic effects of this compound with other antifungals, particularly azoles, have been noted to enhance its activity and can lead to a fungicidal effect even in resistant strains.[4][5][6]
Mechanism of Action: Inhibition of the Calcineurin Signaling Pathway
The primary antifungal mechanism of this compound involves the inhibition of the calcineurin signaling pathway, a crucial cascade for stress response, virulence, and morphogenesis in many fungi. This compound forms a complex with an intracellular protein called cyclophilin A. This complex then binds to and inhibits calcineurin, a Ca2+-calmodulin-dependent protein phosphatase.
The inhibition of calcineurin prevents the dephosphorylation of downstream targets, most notably the transcription factor Crz1 (in yeasts) or its homologs in filamentous fungi. This blockage disrupts the expression of genes essential for coping with environmental stresses, such as high temperature and cell wall-damaging agents, ultimately leading to growth inhibition or cell death.
Experimental Protocols
Accurate determination of the fungistatic and fungicidal properties of this compound relies on standardized and well-defined experimental protocols. The following sections detail the methodologies for key assays.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays
The broth microdilution method is the standard for determining MIC and MFC values.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).
-
A suspension of conidia (for molds) or yeast cells is prepared in sterile saline with 0.05% Tween 80.
-
The suspension is adjusted spectrophotometrically to a defined concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi and 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
2. Broth Microdilution Assay (MIC):
-
A serial two-fold dilution of this compound is prepared in 96-well microtiter plates using a suitable broth medium, such as RPMI-1640 with L-glutamine, buffered with MOPS.
-
Each well is inoculated with the standardized fungal suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35°C or 37°C) for a specified duration (typically 24-72 hours, depending on the fungus).
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth.
3. MFC Determination:
-
Following MIC determination, a small aliquot (e.g., 10-20 µL) is taken from all wells showing no visible growth.
-
The aliquot is sub-cultured onto an appropriate agar medium without the antifungal agent.
-
The plates are incubated until growth is visible in the growth control subculture.
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Curve Assay
This assay provides a dynamic assessment of the fungicidal or fungistatic activity of an antifungal agent over time.
1. Assay Setup:
-
Prepare tubes or flasks with a suitable broth medium containing this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).
-
Include a drug-free growth control.
-
Inoculate each tube with a standardized fungal suspension (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL).
2. Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
3. Incubation and Counting:
-
Incubate the plates until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
4. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
A fungicidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by the inhibition of growth without a significant reduction in the initial inoculum.
Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between this compound and other antifungal agents.
1. Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional matrix of drug concentrations.
-
This compound is serially diluted along the x-axis, and the second antifungal agent is serially diluted along the y-axis.
-
Each well will contain a unique combination of the two drugs.
2. Inoculation and Incubation:
-
Inoculate each well with a standardized fungal suspension.
-
Incubate the plate under appropriate conditions.
3. Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Conclusion
This compound demonstrates a complex antifungal profile, with its activity ranging from fungistatic to fungicidal depending on the target organism and experimental conditions. Its primary mechanism of action through the inhibition of the calcineurin pathway highlights a key vulnerability in fungal pathogens. The synergistic potential of this compound with existing antifungal agents opens promising avenues for combination therapies, particularly for drug-resistant fungal infections. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate and harness the antifungal properties of this multifaceted compound. Further research is warranted to expand the quantitative data on a wider array of fungal species to fully elucidate the therapeutic potential of this compound in clinical and agricultural settings.
References
- 1. This compound is the main antifungal compound produced by Acremonium luzulae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound from Amphichorda felina using a Cryptococcus neoformans differential temperature sensitivity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Assessment of Fluconazole and Cyclosporine A Antifungal Activities: A Promising Drug Combination Against Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporine A decreases the fluconazole minimum inhibitory concentration of Candida albicans clinical isolates but not biofilm formation and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Immunomodulatory Effects of Cyclosporin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the basic immunomodulatory effects of Cyclosporin C (CsC), a natural analog of the widely-used immunosuppressant, Cyclosporin A (CsA). Given the extensive research on Cyclosporin A, this document will focus on the core mechanisms of action shared across the cyclosporin family, with a specific emphasis on comparative data that differentiates the biological activity of this compound.
Core Mechanism of Action: Calcineurin Inhibition
Cyclosporins exert their immunomodulatory effects primarily through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This action is pivotal in halting the T-cell activation cascade. The process begins when this compound enters a T-lymphocyte and binds to its intracellular receptor, cyclophilin. This newly formed this compound-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.[1][2]
The primary substrate of calcineurin is the Nuclear Factor of Activated T-cells (NFAT). In a resting T-cell, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell receptor (TCR) stimulation and the subsequent rise in intracellular calcium, calcineurin is activated and dephosphorylates NFAT. This allows NFAT to translocate into the nucleus, where it acts as a transcription factor, initiating the expression of genes crucial for T-cell activation and immune response. These genes include those for cytokines like Interleukin-2 (IL-2), a potent T-cell growth factor.[3][4]
By inhibiting calcineurin, this compound prevents the dephosphorylation and nuclear translocation of NFAT.[4] This effectively blocks the transcription of IL-2 and other key cytokines, leading to a downstream suppression of T-cell proliferation and effector functions.[3]
Figure 1. Signaling pathway of this compound in T-cell activation.
Comparative Immunomodulatory Effects
While sharing a common mechanism with Cyclosporin A, the potency of this compound can differ due to structural variations. The primary amino acid difference between CsA and CsC is at position 2, where L-α-aminobutyric acid in CsA is replaced by L-threonine in CsC. This modification can influence binding affinity and overall immunosuppressive activity.
Inhibition of Lymphocyte Proliferation
The most direct measure of immunosuppressive activity is the inhibition of lymphocyte proliferation. In comparative in vitro studies, this compound has demonstrated potent activity, comparable to that of Cyclosporin A. A key study evaluated the effects of various cyclosporin analogs on lymphocyte proliferation in a Mixed Lymphocyte Culture (MLC), a standard assay for T-cell activation.
The results indicated that both Cyclosporin A and this compound were among the most active compounds in inhibiting this proliferation.[1] This suggests that this compound is a highly effective immunosuppressant, at least in vitro.
In Vivo Immunosuppressive Activity
In vivo models provide a more complex biological system to assess immunosuppressive effects. The Graft-versus-Host (GvH) reaction is a relevant model for transplantation immunology. In a local GvH reaction model, both Cyclosporin A and this compound were shown to be more active than other analogs and metabolites tested, confirming the potent in vivo immunosuppressive capacity of this compound.[1]
Quantitative Data Presentation
The following table summarizes the comparative immunosuppressive potency of this compound relative to Cyclosporin A and other analogs, based on available in vitro data. Potency is described qualitatively as reported in the literature, as specific IC50 values for this compound are not consistently published across a wide range of assays.
| Compound | Target Assay | Relative Potency | Reference |
| Cyclosporin A (CsA) | Mixed Lymphocyte Culture (MLC) | High | [1] |
| This compound (CsC) | Mixed Lymphocyte Culture (MLC) | High (Comparable to CsA) | [1] |
| Cyclosporin D (CsD) | Mixed Lymphocyte Culture (MLC) | Weak / Inactive | [1] |
| Cyclosporin G (CsG) | Mixed Lymphocyte Culture (MLC) | Lower than CsA (Requires ~3x concentration for IC50) | [5] |
Experimental Protocols
To assess the immunomodulatory effects of compounds like this compound, standardized in vitro assays are essential. Below are detailed methodologies for key experiments.
Mixed Lymphocyte Reaction (MLR) Assay
The one-way MLR assay is used to measure the proliferative response of T-cells from one donor (responder) to lymphocytes from an HLA-mismatched donor (stimulator).
Objective: To determine the concentration-dependent inhibition of T-cell proliferation by this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
This compound (dissolved in DMSO, then diluted in media).
-
Mitomycin C (to treat stimulator cells and prevent their proliferation).
-
96-well round-bottom culture plates.
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1).
Methodology:
-
Isolate PBMCs: Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Prepare Stimulator Cells: Resuspend PBMCs from one donor (stimulator) at 1x10⁷ cells/mL in RPMI. Add Mitomycin C to a final concentration of 50 µg/mL. Incubate for 30 minutes at 37°C. Wash the cells three times with RPMI to remove residual Mitomycin C. Resuspend at 2x10⁶ cells/mL.
-
Prepare Responder Cells: Resuspend PBMCs from the second donor (responder) at 2x10⁶ cells/mL in complete RPMI medium.
-
Set up Culture:
-
Add 50 µL of responder cells (1x10⁵ cells) to each well of a 96-well plate.
-
Add 50 µL of various dilutions of this compound (or vehicle control) to the appropriate wells.
-
Add 100 µL of the Mitomycin C-treated stimulator cells (2x10⁵ cells) to each well.
-
Include control wells: responder cells alone and stimulator cells alone.
-
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.
-
Measure Proliferation:
-
Using ³H-thymidine: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
Using BrdU: Follow the manufacturer's protocol for the addition of BrdU and subsequent antibody-based detection.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of CsC that causes 50% inhibition of proliferation).
Figure 2. Experimental workflow for a Mixed Lymphocyte Reaction (MLR) assay.
Cytokine Production Assay (ELISA)
Objective: To quantify the inhibition of IL-2 production by this compound in activated T-cells.
Methodology:
-
Cell Stimulation: Set up a culture of PBMCs (or purified T-cells) in a 24-well plate. Stimulate the cells with a mitogen like Phytohaemagglutinin (PHA) or with anti-CD3/CD28 beads in the presence of varying concentrations of this compound or vehicle control.
-
Incubation: Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform a sandwich ELISA for IL-2 on the collected supernatants according to the manufacturer's protocol.
-
Coat a 96-well plate with a capture antibody specific for IL-2.
-
Block non-specific binding sites.
-
Add diluted supernatants and standards to the wells.
-
Add a biotinylated detection antibody specific for IL-2.
-
Add streptavidin-HRP conjugate.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
-
Data Analysis: Read the absorbance at the appropriate wavelength. Create a standard curve and calculate the concentration of IL-2 in each sample. Determine the percentage of inhibition for each this compound concentration.
Conclusion
Basic research indicates that this compound is a potent immunomodulatory agent that functions through the canonical cyclosporin pathway: formation of a complex with cyclophilin to inhibit calcineurin. This action effectively prevents NFAT-mediated transcription of key pro-inflammatory cytokines, most notably IL-2, thereby suppressing T-lymphocyte activation and proliferation.
Comparative studies demonstrate that the in vitro and in vivo immunosuppressive activity of this compound is high and comparable to that of the well-established Cyclosporin A.[1] While detailed quantitative data, such as specific IC50 values across multiple assay types, are less abundant in the literature for this compound, its classification as a highly active analog is well-supported. For drug development professionals, this compound represents a molecule with a proven immunosuppressive mechanism of action. Further research could focus on elucidating any potential differences in its pharmacokinetic profile, off-target effects, or metabolic stability compared to Cyclosporin A, which may offer therapeutic advantages in specific clinical contexts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cyclosporins. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Structure-Activity Relationships of Cyclosporin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core structure-activity relationships (SAR) of Cyclosporin C, a potent immunosuppressive agent. By understanding the intricate connections between its molecular architecture and biological function, researchers can better appreciate its mechanism of action and explore avenues for the rational design of novel, more targeted immunomodulatory therapies. This document provides a comprehensive overview of the key structural determinants for this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. Its profound immunosuppressive effects are primarily utilized to prevent organ transplant rejection and to treat a variety of autoimmune disorders. The principal mechanism of action involves the formation of a complex with an intracellular receptor, cyclophilin A. This this compound-cyclophilin A complex then binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin. The inhibition of calcineurin is a critical step, as it prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Consequently, NFAT is unable to translocate to the nucleus, leading to a downstream blockade of T-cell activation and the transcription of crucial cytokines, most notably Interleukin-2 (IL-2).
The biological activity of this compound is highly dependent on its specific three-dimensional conformation, which is influenced by the sequence and stereochemistry of its eleven amino acid residues. Modifications at various positions of the peptide ring can dramatically alter its ability to bind to cyclophilin, inhibit calcineurin, and ultimately exert its immunosuppressive effects.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the structure-activity relationships of Cyclosporin analogs. The data is primarily focused on Cyclosporin A, a closely related and more extensively studied analog of this compound. The core principles of SAR are largely transferable between these two molecules due to their high structural similarity.
Table 1: Immunosuppressive Activity of Cyclosporin Analogs Modified at Position 1 (MeBmt)
| Compound | Modification at Position 1 | IC50 (nM) for Inhibition of Con A Stimulated Thymocytes |
| Cyclosporin A | (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt) | 4 |
| DH-CSA | Dihydro-MeBmt | 10 |
| (MeThr¹)CSA | N-methyl-L-threonine | 8 x 10³ |
| (MeAbu¹)CSA | N-methyl-L-α-aminobutyric acid | 15 x 10³ |
| [(MeLeu(3-OH)¹)]CSA | (3-hydroxy)-N-methyl-L-leucine | 600 |
| (MeAbu¹,Sar¹⁰)CSA | N-methyl-L-α-aminobutyric acid at Pos 1, Sarcosine at Pos 10 | 40 x 10³ |
Table 2: Comparative Immunosuppressive Activity of Cyclosporin A and G
| Compound | Modification | IC50 in Mixed Lymphocyte Reaction (MLC) | 50% Displacement Concentration (DC50) from PBMC |
| Cyclosporin A | L-Alanine at position 2 | 19 ± 4 µg/L | 1.44 ± 2.49 x 10⁻⁷ M |
| Cyclosporin G | L-Norvaline at position 2 | 60 ± 7 µg/L | 3.9 ± 5.4 x 10⁻⁷ M |
Table 3: Cyclophilin A Binding Affinity of Cyclosporin Analogs
| Compound | Modification | Dissociation Constant (Kd) |
| Cyclosporin A | - | 13 ± 4 nM |
| E-ISA247 (Voclosporin) | Modification at the MeBmt side chain | 15 ± 4 nM |
| Z-ISA247 | Stereoisomer of E-ISA247 | 61 ± 9 nM |
Key Structural Features and their Impact on Activity
The structure-activity relationships of this compound are complex, with several key residues playing critical roles in its biological function.
-
Position 1 (MeBmt): The unique amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) at position 1 is crucial for potent immunosuppressive activity. As indicated in Table 1, even minor modifications to its side chain can lead to a dramatic loss of function. The hydroxyl group and the unsaturated alkyl side chain are thought to be critical for the interaction with calcineurin.
-
Positions 4 and 6: The leucine residues at positions 4 and 6 are essential for the interaction of the Cyclosporin-cyclophilin complex with calcineurin. Their side chains are believed to form a key binding interface with the phosphatase.
-
Position 3: Modifications at the Sarcosine residue at position 3 can influence the conformation of the peptide backbone. A study on a lactam-constrained analog at positions 3 and 4, which maintains the bioactive conformation, showed significantly reduced activity, suggesting that steric hindrance can negatively impact receptor binding even when the correct conformation is present.
-
Hydrogen Bonding Network: The immunosuppressive conformation of Cyclosporin is stabilized by a network of intramolecular hydrogen bonds. Disruption of this network through modifications can lead to a loss of the bioactive conformation and a corresponding decrease in activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Cyclophilin A Binding Assay (Fluorescence Spectroscopy)
This protocol is based on the intrinsic fluorescence of cyclophilin A, which changes upon binding to Cyclosporin.
-
Protein Preparation: Recombinant human cyclophilin A is purified and diluted to a final concentration of 200 nM in a buffer solution (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl).
-
Ligand Preparation: this compound and its analogs are dissolved in DMSO to create stock solutions.
-
Fluorescence Titration:
-
The intrinsic tryptophan fluorescence of the cyclophilin A solution is measured using a fluorometer with an excitation wavelength of 280 nm and an emission wavelength of 340 nm.
-
Aliquots of the Cyclosporin analog stock solution are incrementally added to the protein solution.
-
After each addition, the mixture is allowed to equilibrate, and the fluorescence intensity is recorded. The final DMSO concentration should be kept constant and low (e.g., <2%).
-
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. The equilibrium dissociation constant (Kd) is determined by fitting the data to a sigmoidal binding curve.
Calcineurin Phosphatase Inhibition Assay (Colorimetric)
This assay measures the amount of free phosphate released from a substrate by calcineurin, and the inhibition of this activity by the Cyclosporin-cyclophilin complex.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris, 10 mM MgCl₂, 0.1 mM CaCl₂, 1 mg/mL BSA, pH 7.5.
-
Enzymes: Recombinant human calcineurin and cyclophilin A.
-
Substrate: A phosphopeptide substrate such as the RII phosphopeptide.
-
Calmodulin: A stock solution is prepared in the assay buffer.
-
Inhibitor: this compound and its analogs are dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, calmodulin, cyclophilin A, and the Cyclosporin analog.
-
Add calcineurin to initiate the pre-incubation. Incubate for a defined period (e.g., 30 minutes at 30°C) to allow the formation of the inhibitory complex.
-
Add the phosphopeptide substrate to start the phosphatase reaction. Incubate for another defined period (e.g., 30 minutes at 30°C).
-
Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.
-
-
Data Analysis: The amount of phosphate released is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of calcineurin activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a cell-based assay that measures the T-cell proliferation induced by allogeneic stimulation, a process that is inhibited by immunosuppressive drugs like this compound.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct healthy donors.
-
The "stimulator" cells from one donor are treated with mitomycin C or irradiation to prevent their proliferation.
-
The "responder" cells from the other donor are left untreated.
-
-
Co-culture:
-
In a 96-well plate, co-culture the responder and stimulator cells at a specific ratio (e.g., 1:1).
-
Add serial dilutions of this compound or its analogs to the wells.
-
Incubate the plate for several days (e.g., 5-7 days) at 37°C in a CO₂ incubator.
-
-
Proliferation Measurement:
-
During the last 18-24 hours of incubation, add a proliferation marker, such as ³H-thymidine or a fluorescent dye like CFSE.
-
Harvest the cells and measure the incorporation of the marker. For ³H-thymidine, this is done using a scintillation counter. For CFSE, this is measured by flow cytometry.
-
-
Data Analysis: The level of T-cell proliferation is determined by the amount of incorporated marker. The IC50 value, the concentration of the drug that causes 50% inhibition of T-cell proliferation, is calculated by plotting the percentage of inhibition against the drug concentration.
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for SAR studies of this compound.
Methodological & Application
Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Cyclosporin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin C is a cyclic undecapeptide with known antifungal properties, particularly against filamentous fungi.[1][2][3] Unlike its more famous counterpart, Cyclosporin A, which is a potent immunosuppressant, this compound exhibits a narrower spectrum of activity.[1][2] Understanding the in vitro antifungal susceptibility profile of this compound is crucial for evaluating its potential as a therapeutic agent. This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against various fungal species, drawing upon established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
The mechanism of action for cyclosporines as antifungal agents involves the inhibition of calcineurin, a key enzyme in fungal stress response pathways.[4][5] This mode of action can lead to synergistic effects when combined with other antifungal drugs, such as fluconazole.[4][6][7] Therefore, this protocol will also include provisions for investigating potential synergistic interactions.
Experimental Protocols
This protocol is adapted from the CLSI M27 (for yeasts) and M38-A2 (for filamentous fungi) and EUCAST guidelines for broth microdilution assays.[8][9][10][11][12][13][14][15][16][17][18][19]
Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolates (e.g., Aspergillus fumigatus, Aspergillus flavus, Candida albicans, Cryptococcus neoformans)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
-
Sterile water
-
Sterile saline (0.85%)
-
Vortex mixer
-
Hemocytometer or spectrophotometer for inoculum preparation
-
Incubator (35°C)
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at 1.6 mg/mL in 100% DMSO.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Fungal Inoculum
For Yeasts (Candida spp., Cryptococcus neoformans):
-
Subculture the yeast isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working suspension by diluting the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
For Filamentous Fungi (Aspergillus spp.):
-
Grow the fungal isolates on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemocytometer. This will be the final inoculum suspension in RPMI-1640.
Broth Microdilution Assay
-
Prepare Drug Dilutions:
-
Dispense 100 µL of RPMI-1640 into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a drug concentration range of 800 µg/mL to 0.39 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum suspension to each well.
-
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum (no drug).
-
Sterility Control: A well containing 200 µL of RPMI-1640 only (no drug, no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Read the results after 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
Reading the MIC
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal agent that substantially inhibits the growth of the organism.
-
Visual Reading: The MIC is the lowest drug concentration at which there is a significant decrease in turbidity (for yeasts) or fungal growth (for filamentous fungi) compared to the growth control. For azoles and potentially this compound, this is often a ≥50% reduction in growth.
-
Spectrophotometric Reading (Optional): Read the absorbance at 490 nm. The MIC is the lowest drug concentration that causes a ≥50% reduction in absorbance compared to the growth control.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro antifungal susceptibility of this compound against a panel of fungal isolates.
Table 1: MIC of this compound against Filamentous Fungi
| Fungal Isolate | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus (n=50) | 1.56 - 25 | 6.25 | 12.5 |
| Aspergillus flavus (n=50) | 3.13 - 50 | 12.5 | 25 |
| Aspergillus terreus (n=20) | 6.25 - 100 | 25 | 50 |
| Fusarium solani (n=20) | 12.5 - >100 | 50 | >100 |
Table 2: MIC of this compound against Yeasts
| Fungal Isolate | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans (n=50) | >100 | >100 | >100 |
| Candida glabrata (n=50) | >100 | >100 | >100 |
| Cryptococcus neoformans (n=20) | 2 - 8 | 4 | 8 |
Table 3: Quality Control Strain MICs
| QC Strain | This compound MIC (µg/mL) | Expected Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | >100 | >100 |
| Aspergillus flavus ATCC 204304 | 12.5 | 8 - 16 |
Mandatory Visualization
Signaling Pathway of Cyclosporin Antifungal Action
Caption: Calcineurin signaling pathway and its inhibition by this compound.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for broth microdilution antifungal susceptibility testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound is the main antifungal compound produced by Acremonium luzulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is the main antifungal compound produced by Acremonium luzulae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Drugs to Kill Fungal Infections | Duke Health [corporate.dukehealth.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Potent Synergism of the Combination of Fluconazole and Cyclosporine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole plus Cyclosporine: a Fungicidal Combination Effective against Experimental Endocarditis Due to Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility-testing in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Susceptibility of Clinically Relevant Species Belonging to Aspergillus Section Flavi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmilabs.com [jmilabs.com]
- 16. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 17. researchgate.net [researchgate.net]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. scribd.com [scribd.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Cyclosporin C against Aspergillus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Invasive aspergillosis is a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The emergence of antifungal resistance necessitates the exploration of new therapeutic agents. Cyclosporins, a class of cyclic polypeptides, have demonstrated a spectrum of biological activities, including antifungal properties. This document provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of Cyclosporin C against various Aspergillus species. The described protocol is based on the internationally recognized standards for antifungal susceptibility testing of filamentous fungi, primarily the Clinical and Laboratory Standards Institute (CLSI) M38 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][2][3][4][5][6][7] Adherence to a standardized protocol is crucial for generating reproducible and comparable data across different laboratories.[4]
Principle of the Method
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antifungal agent.[2] This method involves challenging a standardized inoculum of the target Aspergillus species with serial twofold dilutions of this compound in a 96-well microtiter plate. Following a specified incubation period, the plates are examined for visible fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that prevents any discernible growth.[4]
Materials and Reagents
Fungal Isolates and Quality Control Strains
-
Test isolates of Aspergillus spp. (e.g., A. fumigatus, A. flavus, A. niger, A. terreus).
-
Quality control (QC) strains with known MIC values for standard antifungal agents (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus flavus ATCC 204304).[8]
Culture Media and Reagents
-
Potato Dextrose Agar (PDA) for fungal culture.
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[1][8][9]
-
Sterile distilled water.
-
Sterile 0.85% saline containing 0.05% Tween 20.
-
This compound powder.
-
Dimethyl sulfoxide (DMSO) for preparing the this compound stock solution.
-
Standard antifungal agents for quality control (e.g., Amphotericin B, Itraconazole).
Equipment
-
Class II biological safety cabinet.
-
Incubator (35°C).
-
Vortex mixer.
-
Spectrophotometer or hemocytometer.
-
Adjustable micropipettes and sterile tips.
-
Sterile 96-well, round-bottom microtiter plates.
-
Sterile reagent reservoirs.
Experimental Protocols
Preparation of this compound Stock Solution and Dilutions
-
Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 1600 µg/mL.
-
Intermediate Dilutions: In a sterile microcentrifuge tube, perform serial twofold dilutions of the this compound stock solution using RPMI 1640 medium to create a range of concentrations. The final concentrations in the microtiter plate will be half of these intermediate concentrations.
Inoculum Preparation
-
Fungal Culture: Subculture the Aspergillus isolates onto PDA plates and incubate at 35°C for 5-7 days to encourage sporulation.[4]
-
Conidia Harvesting: Flood the surface of the mature fungal culture with sterile 0.85% saline containing 0.05% Tween 20. Gently rub the surface with a sterile cotton swab to dislodge the conidia.
-
Conidial Suspension: Transfer the conidial suspension to a sterile tube. Allow the heavy particles to settle for 3-5 minutes.
Broth Microdilution Assay
-
Plate Preparation: Add 100 µL of the appropriate intermediate dilution of this compound to each well of a 96-well microtiter plate. The final volume in each well after adding the inoculum will be 200 µL.
-
Drug Concentration Range: A typical final concentration range for testing is 0.03 to 16 µg/mL.[9]
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI 1640 medium without the drug.
-
Sterility Control: A well containing 200 µL of uninoculated RPMI 1640 medium.
-
-
Inoculation: Add 100 µL of the standardized Aspergillus inoculum to each well (except the sterility control).
-
Incubation: Incubate the microtiter plates at 35°C for 48 to 72 hours.[2]
MIC Endpoint Determination
-
Visual Reading: After incubation, visually inspect the wells for fungal growth.
-
MIC Definition: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control.[2][10]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: MIC of this compound against Aspergillus Species
| Aspergillus Species | Isolate ID | MIC (µg/mL) |
| A. fumigatus | AF-01 | 4 |
| A. fumigatus | AF-02 | 8 |
| A. flavus | AFL-01 | 2 |
| A. niger | AN-01 | 8 |
| A. terreus | AT-01 | 16 |
Table 2: Quality Control Results
| QC Strain | Antifungal Agent | Observed MIC (µg/mL) | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Amphotericin B | 0.5 | 0.25 - 1.0 |
| C. krusei ATCC 6258 | Amphotericin B | 1.0 | 0.5 - 2.0 |
| A. flavus ATCC 204304 | Itraconazole | 0.25 | 0.125 - 0.5 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining the MIC of this compound against Aspergillus.
Caption: Workflow for MIC determination of this compound against Aspergillus.
References
- 1. Evaluation of Broth Microdilution Testing Parameters and Agar Diffusion Etest Procedure for Testing Susceptibilities of Aspergillus spp. to Caspofungin Acetate (MK-0991) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. ggits.org [ggits.org]
- 4. researchgate.net [researchgate.net]
- 5. img.antpedia.com [img.antpedia.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. njccwei.com [njccwei.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antiviral Activity of Cyclosporin C using a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin C is a cyclic polypeptide immunosuppressant belonging to the same family as the well-studied Cyclosporin A. While primarily known for its immunomodulatory effects, there is growing interest in the antiviral properties of cyclosporins.[1][2][3][4] This document provides a detailed protocol for evaluating the antiviral activity of this compound using a plaque reduction assay, a widely accepted method for quantifying the inhibition of viral replication. The protocol is designed to be a comprehensive guide for researchers in virology and drug development.
Mechanism of Action: Antiviral Effects of Cyclosporins
Cyclosporins, including Cyclosporin A, have been shown to inhibit the replication of a range of viruses, such as coronaviruses and influenza viruses.[1][2] The primary mechanism of immunosuppression involves the binding of cyclosporin to cyclophilin, an intracellular protein. This complex then inhibits calcineurin, a phosphatase crucial for the activation of T-cells.[2]
The antiviral mechanism of action is multifaceted and can be both cyclophilin-dependent and -independent. For some viruses, the inhibition of cyclophilin activity disrupts viral replication processes.[2] Additionally, cyclosporins can modulate host signaling pathways, such as the interferon pathway, to create an antiviral state within the host cell.[5] For influenza A virus, Cyclosporin A has been shown to act at an intermediate step of viral replication after viral fusion, independent of its effect on cyclophilin A.[6]
It is important to note that while this compound is structurally similar to Cyclosporin A, it has been reported to have less potent anti-influenza activity.[6]
Data Presentation
Table 1: Antiviral Activity of Cyclosporin A against Various Viruses (for reference)
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Coronaviridae | SARS-CoV-2 | Vero E6 | Not Specified | 3.5 | [7] |
| Coronaviridae | SARS-CoV | Vero E6 | Plaque Reduction | ~8-16 | [8] |
| Coronaviridae | Human Coronavirus 229E | Huh7 | GFP Reporter | ~16-32 | [8] |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | Plaque Reduction | Not specified | [6] |
Table 2: Cytotoxicity of Cyclosporin Analogs (for reference)
| Compound | Cell Line | Assay Type | CC50 (µM) | Reference |
| This compound | Not specified | Neutral Red Assay | >50 | [6] |
| Cyclosporin D | Not specified | Neutral Red Assay | >50 | [6] |
Experimental Protocols
Plaque Reduction Assay Protocol for this compound
This protocol provides a generalized framework for determining the 50% effective concentration (EC50) of this compound against a virus of interest. The specific cell line, virus strain, and incubation times should be optimized based on the virus being studied.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero E6 for coronaviruses)
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Agarose or Avicel RC-591 for overlay
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
6-well or 12-well cell culture plates
-
Sterile microcentrifuge tubes and pipette tips
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed the appropriate host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a series of two-fold serial dilutions of this compound in a serum-free cell culture medium. The concentration range should be determined based on preliminary experiments, but a starting range of 0.1 µM to 50 µM is suggested, given that this compound may be less potent than Cyclosporin A.[6] Include a "no drug" control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Virus Dilution:
-
Dilute the virus stock in a serum-free medium to a concentration that will produce approximately 50-100 plaques per well. The optimal dilution will need to be determined in a preliminary virus titration experiment.
-
-
Infection:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the cells once with PBS.
-
In separate tubes, mix equal volumes of the diluted virus and each this compound dilution (and the no-drug control). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Add the virus-drug mixture to the respective wells of the cell culture plate.
-
Incubate the plates for 1-2 hours at 37°C in a CO2 incubator to allow for viral adsorption.
-
-
Overlay:
-
Prepare the overlay solution. For an agarose overlay, melt a 2% agarose solution and cool it to 42°C. Mix it 1:1 with a 2x concentrated cell culture medium containing the corresponding concentration of this compound.
-
For an Avicel overlay, prepare a 1.2% Avicel solution in water and autoclave. Mix it 1:1 with a 2x concentrated cell culture medium containing the corresponding concentration of this compound.
-
Carefully aspirate the virus inoculum from the wells.
-
Gently add the overlay solution to each well.
-
Allow the overlay to solidify at room temperature before returning the plates to the CO2 incubator.
-
-
Incubation:
-
Incubate the plates for 2-4 days, or until plaques are visible. The incubation time is virus-dependent.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding a 10% formalin solution for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control.
-
Plot the percentage of plaque reduction against the log of the this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., dose-response curve in GraphPad Prism).
-
Visualizations
Caption: Experimental Workflow for Plaque Reduction Assay.
Caption: Putative Antiviral Signaling Pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Antiviral Properties of Cyclosporine. Focus on Coronavirus, Hepatitis C Virus, Influenza Virus, and Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antiviral Properties of Cyclosporine. Focus on Coronavirus, Hepatitis C Virus, Influenza Virus, and Human Immunodeficiency Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cyclosporin A on respiratory viral replication in fully differentiated ex vivo human airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosporin A: A Repurposable Drug in the Treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclosporin A inhibits the replication of diverse coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cyclosporin C's Inhibition of T-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin C is an immunosuppressant agent that potently inhibits T-cell proliferation, a critical process in the adaptive immune response. This document provides detailed application notes and experimental protocols for measuring the inhibitory effect of this compound on T-cell proliferation in vitro. The described assays are fundamental tools for immunology research and the development of immunosuppressive drugs. Two primary methods are detailed: the Carboxyfluorescein succinimidyl ester (CFSE) proliferation assay with flow cytometry analysis and the [3H]-Thymidine incorporation assay.
Mechanism of Action: this compound in T-Cell Signaling
This compound exerts its immunosuppressive effect by inhibiting the calcineurin-dependent signaling pathway in T-cells. Upon T-cell receptor (TCR) activation by an antigen-presenting cell (APC), a cascade of intracellular events is initiated.[1][2][3] This leads to an increase in intracellular calcium, which activates the phosphatase calcineurin.[4][2] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4][2][5] Dephosphorylated NFAT translocates to the nucleus and induces the transcription of genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[4][6][7]
This compound, after binding to its intracellular receptor cyclophilin, forms a complex that directly inhibits the phosphatase activity of calcineurin.[4][7][8] This prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby blocking IL-2 gene transcription.[4][7] The lack of IL-2, a potent T-cell growth factor, ultimately leads to the inhibition of T-cell proliferation.[4][7]
Data Presentation: Inhibition of T-Cell Proliferation by this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit T-cell proliferation by 50%. The following tables summarize representative data from in vitro studies.
Table 1: IC50 Values of this compound in T-Cell Proliferation Assays
| T-Cell Stimulus | Assay Method | IC50 (µg/L) | Reference |
| Phytohemagglutinin (PHA) | [3H]-Thymidine Incorporation | 294 | [6] |
| Alloantigen (MLR) | [3H]-Thymidine Incorporation | 19 ± 4 | [9] |
| Anti-CD3/CD28 | CFSE Dye Dilution | Varies by donor | [10] |
Table 2: Dose-Dependent Inhibition of T-Cell Proliferation by this compound
| This compound Concentration (ng/mL) | Inhibition of Proliferation (%) | Reference |
| 40 | Dose-dependent inhibition observed | [11] |
| 400 | Dose-dependent inhibition observed | [11] |
Experimental Protocols
Two common methods for assessing T-cell proliferation are provided below. The CFSE assay is a flow cytometry-based method that allows for the analysis of individual cell divisions, while the [3H]-Thymidine incorporation assay is a radioactivity-based method that measures bulk proliferation.
Protocol 1: CFSE-Based T-Cell Proliferation Assay
This protocol utilizes the fluorescent dye CFSE, which covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, allowing for the tracking of cell generations by flow cytometry.[12]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Phosphate Buffered Saline (PBS)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 beads)
-
This compound
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Wash isolated PBMCs with PBS.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS containing 5 µM CFSE.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Add 50 µL of the T-cell mitogen (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/CD28 beads according to the manufacturer's instructions) to all wells except for the unstimulated control.
-
Culture the cells for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC or equivalent channel.
-
Analyze the data to determine the percentage of proliferating cells (cells that have undergone one or more divisions) in each condition.
-
Protocol 2: [3H]-Thymidine Incorporation Assay
This classic method measures the incorporation of radiolabeled thymidine into the DNA of proliferating cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
T-cell mitogen (e.g., PHA)
-
This compound
-
[3H]-Thymidine
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs as described in Protocol 1.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well flat-bottom plate.
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound and add 50 µL to the respective wells. Include a vehicle control.
-
Add 50 µL of the T-cell mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
[3H]-Thymidine Labeling and Harvesting:
-
Add 1 µCi of [3H]-Thymidine to each well.
-
Incubate for an additional 16-18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters extensively to remove unincorporated [3H]-Thymidine.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of T-cell proliferation.
-
Visualizations
References
- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. mucosalimmunology.ch [mucosalimmunology.ch]
- 3. bu.edu [bu.edu]
- 4. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 9. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effects of cyclosporine on human regulatory T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro cyclosporin sensitivity of proliferating lymphocytes is predictive of in-vivo therapeutic response in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclosporin C in Plant Pathology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin C, a cyclic peptide first identified from the fungus Acremonium luzulae, has demonstrated significant potential as a broad-spectrum fungistatic agent against a variety of filamentous phytopathogenic fungi.[1] Unlike its more extensively studied analog, Cyclosporin A, the application of this compound in plant pathology is an emerging field of interest. These application notes provide a comprehensive overview of the current knowledge on this compound's antifungal properties and offer detailed protocols for its use in research settings.
Mechanism of Action: The primary mode of action for cyclosporins in fungi is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This compound forms a complex with a cellular receptor, cyclophilin, and this complex then binds to and inhibits calcineurin.[2] This inhibition disrupts stress response pathways in fungi, particularly those related to growth at elevated temperatures and virulence.
Antifungal Spectrum and Efficacy
This compound exhibits fungistatic activity, meaning it inhibits the growth of fungi rather than killing them.[1] Its effectiveness has been noted against a range of filamentous fungi. While specific Minimum Inhibitory Concentration (MIC) values for this compound against many key plant pathogens are not yet widely published, data from related compounds and analogous fungal species provide a strong basis for its potential applications.
| Pathogen Species | Compound | Effective Concentration/MIC | Notes |
| Sclerotinia sclerotiorum | Cyclosporin A | 0.1 µ g/disc | Caused growth inhibition and suppression of sclerotia formation.[3] |
| Cryptococcus neoformans | Cyclosporine | MIC: 2 µM (2.4 µg/mL) | Inhibited fungal growth completely at this concentration.[4] |
| Botrytis cinerea | Cyclosporin A | Not specified | Suppressed conidial germination and hyphal development. |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous plant pathogens using a broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Target fungal pathogen (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Broth (PDB) or other suitable liquid culture medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the culture medium within the 96-well plate to achieve a range of desired concentrations (e.g., 0.1 to 100 µg/mL).
-
Inoculum Preparation: Grow the fungal pathogen on Potato Dextrose Agar (PDA) plates. Collect spores or mycelial fragments and suspend them in sterile water or culture medium. Adjust the inoculum concentration to approximately 1 x 10^5 spores/mL or a standardized mycelial fragment suspension.
-
Inoculation: Add the fungal inoculum to each well of the 96-well plate containing the different concentrations of this compound.
-
Controls: Include positive controls (fungal inoculum in medium without this compound) and negative controls (medium only).
-
Incubation: Incubate the plates at the optimal growth temperature for the specific pathogen (typically 20-25°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: In Planta Antifungal Efficacy Assay
This protocol describes a method to evaluate the efficacy of this compound in controlling fungal disease on a host plant.
Materials:
-
This compound solution at various concentrations (e.g., 10, 50, 100 µg/mL) with a non-ionic surfactant (e.g., Tween-20 at 0.02%).
-
Healthy, susceptible host plants (e.g., tomato, Arabidopsis).
-
Fungal pathogen inoculum (spore suspension or mycelial slurry).
-
Controlled environment growth chamber.
Procedure:
-
Plant Preparation: Grow plants to a suitable developmental stage (e.g., 3-4 true leaves).
-
Treatment Application: Spray the plants with the this compound solutions until runoff. Control plants should be sprayed with a solution containing only water and the surfactant. Allow the plants to dry completely.
-
Inoculation: After a set period (e.g., 24 hours), inoculate the plants with the fungal pathogen. This can be done by spraying a spore suspension or by placing agar plugs containing actively growing mycelium on the leaves.
-
Incubation: Place the plants in a high-humidity environment within the growth chamber to promote infection. The temperature should be optimal for disease development for the specific pathogen.
-
Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity. This can be done by measuring the lesion size, calculating the percentage of infected leaf area, or using a disease severity index.
-
Data Analysis: Compare the disease severity in the this compound-treated plants to the control plants to determine the efficacy of the treatment.
Protocol 3: Phytotoxicity Assay
This protocol outlines a method to assess the potential phytotoxic effects of this compound on plants.
Materials:
-
This compound solutions at various concentrations.
-
Seeds of indicator plant species (e.g., lettuce, radish, cress).
-
Petri dishes with filter paper.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Preparation: Place a sterile filter paper in each Petri dish and moisten it with a known volume of the different this compound solutions or sterile water (as a control).
-
Seed Placement: Place a defined number of seeds (e.g., 10-20) on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 24°C, 16h light/8h dark photoperiod) for 3-5 days.
-
Assessment: After the incubation period, measure the following parameters:
-
Seed germination percentage.
-
Root length.
-
Shoot length.
-
Observe any signs of phytotoxicity, such as discoloration, necrosis, or malformation.
-
-
Data Analysis: Compare the measurements from the this compound-treated seeds with the control to determine if there are any significant inhibitory or adverse effects.
Signaling Pathways and Logical Relationships
The primary mechanism of this compound's antifungal action involves the inhibition of the calcineurin signaling pathway. This pathway is crucial for fungal stress responses and virulence.
The interaction of this compound with plant immune signaling pathways, such as those regulated by salicylic acid (SA) and jasmonic acid (JA), is not yet well understood. Research in this area is crucial to determine if this compound has any unintended effects on the plant's natural defense mechanisms.
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel bio-fungicides. Its fungistatic activity against a broad range of plant pathogens warrants further investigation. Future research should focus on:
-
Establishing a comprehensive database of MIC values for this compound against economically important plant pathogens.
-
Optimizing in planta application methods and formulations to enhance efficacy and minimize potential environmental impact.
-
Investigating the interaction of this compound with plant immune signaling pathways to ensure it does not compromise the host's natural defenses.
-
Conducting thorough phytotoxicity studies on a wider range of crop species.
These detailed application notes and protocols provide a foundational framework for researchers to explore the potential of this compound in the critical field of plant pathology.
References
- 1. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 2. horizontal.ecn.nl [horizontal.ecn.nl]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Plant-Fungal Interactions Involving Necrotrophic Effector-Producing Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Testing Synergistic Antifungal Effects with Cyclosporin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the synergistic antifungal activity of Cyclosporin C in combination with other antifungal agents. The primary method described is the checkerboard microdilution assay, a widely accepted technique for determining synergistic, additive, indifferent, or antagonistic interactions between two compounds.
Introduction
The emergence of antifungal resistance necessitates the development of novel therapeutic strategies. One promising approach is combination therapy, where two or more drugs are used to enhance efficacy, reduce toxicity, and overcome resistance. This compound, a cyclic peptide isolated from the fungus Acremonium luzulae, has demonstrated intrinsic antifungal properties and, more significantly, the potential to synergize with existing antifungal drugs.[1] This synergy is primarily attributed to its action as a calcineurin inhibitor.[2][3]
In fungi, the calcineurin signaling pathway is crucial for regulating stress responses, morphogenesis, and virulence.[3][4] By inhibiting calcineurin, this compound disrupts these essential processes, rendering the fungal cells more susceptible to the action of other antifungal agents, particularly those targeting the cell membrane or cell wall, such as azoles.[3][5] This protocol outlines the steps to quantitatively assess this synergy.
Data Presentation: Synergistic Interactions of Cyclosporin Analogs with Antifungal Agents
The following table summarizes the synergistic effects observed between Cyclosporin A (a close analog of this compound) and various antifungal drugs against different fungal species. The data is presented as the Fractional Inhibitory Concentration (FIC) index, where an FIC index of ≤0.5 indicates synergy.
| Fungal Species | Antifungal Agent | Cyclosporin A Concentration (µg/mL) | FIC Index | Reference |
| Candida albicans | Fluconazole | 0.625 | <1 (Synergistic) | [6] |
| Candida albicans | Fluconazole | 75 | 8-32 fold reduction in FLC MIC | [5] |
| Candida parapsilosis | Fluconazole | Not specified | Synergistic | [2] |
| Candida parapsilosis | Voriconazole | Not specified | Synergistic | [2] |
| Candida parapsilosis | Amphotericin B | Not specified | Synergistic | [2] |
| Candida parapsilosis | Caspofungin | Not specified | Synergistic | [2] |
| Cryptococcus neoformans | - | 2.4 | (MIC) | [4] |
Note: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic; > 0.5 to 1 is additive; > 1 to 4 is indifferent; and > 4 is antagonistic.[7][8]
Experimental Protocols
This protocol is adapted from established checkerboard methodologies.[7][8][9][10]
Materials:
-
This compound
-
Antifungal agent(s) of interest
-
Fungal isolate(s)
-
96-well microtiter plates (round or flat bottom)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
0.9% NaCl (sterile saline)
-
Incubator
Procedure:
-
Preparation of Drug Stock Solutions:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[11]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Checkerboard Plate Setup:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.[8]
-
Along the x-axis (e.g., columns 2-11), create serial dilutions of the antifungal agent. Add 100 µL of the working solution to column 2, mix, and transfer 100 µL to column 3, and so on, discarding 100 µL from column 11. This will create a gradient of the antifungal agent.
-
Along the y-axis (e.g., rows B-G), create serial dilutions of this compound in a similar manner, adding 100 µL of the working solution to row B, mixing, and transferring down the rows.
-
This setup will result in wells containing various combinations of the two drugs.
-
Include control wells: drug-free growth control, sterility control (medium only), and controls for each drug alone.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 37°C for 24-48 hours.[8]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of an antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free control.[5]
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
-
Data Analysis and FIC Index Calculation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug in every well showing growth inhibition:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B (this compound) = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC index for each combination: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpret the results as described in the note under the data table.
-
Mandatory Visualizations
Caption: Inhibition of the calcineurin pathway by this compound.
Caption: Workflow for the checkerboard synergistic antifungal assay.
References
- 1. This compound is the main antifungal compound produced by Acremonium luzulae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The calcineurin inhibitor cyclosporin A exhibits synergism with antifungals against Candida parapsilosis species complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cyclosporine Affects the Main Virulence Factors of Cryptococcus neoformans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The calcineruin inhibitor cyclosporine a synergistically enhances the susceptibility of Candida albicans biofilms to fluconazole by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Synergism of the Combination of Fluconazole and Cyclosporine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Cell-Based Assays to Screen the Antiviral Efficacy of Cyclosporin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosporins are a class of cyclic undecapeptides with well-documented immunosuppressive properties. Beyond their use in transplantation medicine, members of this family, particularly Cyclosporin A (CsA), have demonstrated significant antiviral activity against a broad range of viruses. This antiviral effect is primarily attributed to the inhibition of host-cell cyclophilins, a family of peptidyl-prolyl cis-trans isomerases that are co-opted by many viruses for their replication.[1][2] Cyclosporin C (CsC), a natural analog of CsA, is also expected to exhibit antiviral properties through a similar mechanism of action.
The antiviral mechanism of cyclosporins is independent of their immunosuppressive effects.[3] By binding to cyclophilins, such as cyclophilin A (CypA) and cyclophilin B (CypB), cyclosporins disrupt critical interactions between these host proteins and viral proteins, thereby inhibiting viral replication.[1][2] For instance, CypA has been shown to interact with the nonstructural protein 1 of SARS-CoV, and its inhibition is a key target for antiviral therapies. Furthermore, cyclosporins can modulate the host's innate immune response, for example, by inducing the production of type III interferons (IFN-lambda), which contributes to the antiviral state of infected cells.[4]
These application notes provide detailed protocols for a panel of cell-based assays to screen and characterize the antiviral efficacy of this compound. The described assays include the Plaque Reduction Assay, Cytopathic Effect (CPE) Reduction Assay, and Virus Yield Assay. These methods are fundamental in antiviral drug discovery to determine the potency of a compound and to elucidate its mechanism of action.
Putative Antiviral Signaling Pathway of this compound
The proposed antiviral mechanism of this compound, extrapolated from studies on Cyclosporin A, involves the disruption of the viral life cycle through interaction with host cyclophilins and modulation of the host's immune response.
Caption: Putative mechanism of this compound antiviral activity.
Data Presentation: Quantitative Analysis of Antiviral Efficacy
The following tables are templates for summarizing the quantitative data obtained from the described assays. The values for Cyclosporin A and its analogs are provided as illustrative examples of expected results.
Table 1: In Vitro Antiviral Activity of Cyclosporins against Coronaviruses
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | e.g., SARS-CoV-2 | e.g., Vero E6 | e.g., Plaque Reduction | TBD | TBD | TBD |
| Cyclosporin A | MERS-CoV | Vero E6 | CPE Reduction | ~9 | >50 | >5.5 |
| Alisporivir | SARS-CoV | Vero | Virus Yield | 1.3 - 8.3 | >100 | >12-77 |
| NIM811 | HCoV-229E | Huh7 | Reporter Gene | ~1 | >20 | >20 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TBD: To be determined.
Table 2: In Vitro Antiviral Activity of Cyclosporins against Influenza Viruses
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | e.g., A/WSN/33 (H1N1) | e.g., MDCK | e.g., Plaque Reduction | TBD | TBD | TBD |
| Cyclosporin A | A/WSN/33 (H1N1) | MDCK | Plaque Reduction | ~2.5 | >50 | >20 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TBD: To be determined.
Experimental Protocols
The following are detailed protocols for conducting cell-based assays to determine the antiviral efficacy of this compound.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit the production of infectious viral progeny.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock with a known titer (PFU/mL)
-
This compound stock solution (in DMSO)
-
Semi-solid overlay medium (e.g., 2x MEM containing 2% agarose or methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well cell culture plates
Protocol:
-
Seed the host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium (e.g., serum-free DMEM).
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well).
-
Incubate the plates at 37°C for 1 hour to allow for viral adsorption.
-
During the incubation, prepare the semi-solid overlay containing the corresponding concentrations of this compound.
-
After the adsorption period, remove the virus inoculum and gently add 2 mL of the semi-solid overlay containing the appropriate drug concentration to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
After incubation, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and the fixing solution, and stain the cell monolayers with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow the plates to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Reduction Assay
This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.
Experimental Workflow: CPE Reduction Assay
Caption: Workflow for the CPE Reduction Assay.
Materials:
-
Host cell line susceptible to the virus of interest
-
Complete growth medium
-
Virus stock
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed host cells into 96-well plates and incubate overnight to form a semi-confluent monolayer.
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Aspirate the medium from the cells and add the diluted this compound to the wells. Include wells for virus control (no drug) and cell control (no virus, no drug).
-
Infect the plates with the virus at an MOI that causes significant CPE within 3-5 days.
-
Incubate the plates at 37°C until CPE is evident in the virus control wells.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of CPE inhibition for each drug concentration.
-
To determine the 50% cytotoxic concentration (CC50), perform the same assay on uninfected cells.
-
Calculate the EC50 and CC50 values from the dose-response curves.
Virus Yield Assay
This assay measures the amount of infectious virus produced in the presence of the test compound.
Experimental Workflow: Virus Yield Assay
Caption: Workflow for the Virus Yield Assay.
Materials:
-
Host cell line
-
Complete growth medium
-
Virus stock
-
This compound stock solution
-
24-well cell culture plates
-
Materials for virus titration (plaque assay or TCID50 assay)
Protocol:
-
Seed host cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Infect the cells with the virus at a low MOI (e.g., 0.01-0.1).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the different concentrations of this compound.
-
Incubate the plates for 24-48 hours.
-
Harvest the culture supernatants.
-
Determine the virus titer in each supernatant using a plaque assay or a TCID50 assay.
-
Calculate the percentage reduction in virus yield for each drug concentration compared to the untreated control.
-
Determine the EC50 value from the dose-response curve.
Conclusion and Future Directions
The provided protocols offer a robust framework for the initial screening and characterization of the antiviral efficacy of this compound. It is crucial to perform these assays with appropriate controls and to validate the findings in multiple cell lines and against different viral strains. Given the limited specific data on this compound, it is recommended that initial studies focus on comparing its activity directly with Cyclosporin A to establish a benchmark.
Future research should aim to confirm the specific cyclophilin isoforms targeted by this compound and to elucidate the precise molecular interactions that lead to the inhibition of viral replication. Additionally, exploring the potential for synergistic effects when combined with other antiviral agents could lead to the development of more effective therapeutic strategies. The use of non-immunosuppressive analogs of cyclosporins also presents a promising avenue for developing broad-spectrum antiviral drugs with a favorable safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antiviral Properties of Cyclosporine. Focus on Coronavirus, Hepatitis C Virus, Influenza Virus, and Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin A Reveals Potent Antiviral Effects in Preclinical Models of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Cyclosporin C Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin C is a cyclic undecapeptide with known antifungal, anti-parasitic, and antimalarial activities.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols and data for the solubilization, storage, and handling of this compound.
Data Presentation: Solubility and Storage
This compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. The choice of solvent is crucial and depends on the specific experimental requirements, such as the desired stock concentration and compatibility with the assay system.
Table 1: Solubility and Recommended Storage of this compound
| Solvent | Solubility | Recommended Stock Solution Storage |
| Dimethylformamide (DMF) | 20 mg/mL[3] | -20°C, desiccated, protected from light[4] |
| Ethanol | 14 mg/mL[3] | -20°C, desiccated, protected from light[4][5] |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL[3] | -20°C, desiccated, protected from light[4][6] |
| Acetone | Soluble[2][7] | -20°C, desiccated, protected from light |
| Ethyl Acetate | Soluble[7] | -20°C, desiccated, protected from light |
| Methanol | Soluble[2] | -20°C, desiccated, protected from light |
| Chloroform | Soluble[2] | -20°C, desiccated, protected from light |
| Ether | Soluble[2] | -20°C, desiccated, protected from light |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[3] | Not recommended for long-term storage |
| Water | Insoluble[7] | Not applicable |
Note: While Cyclosporin A solutions have been shown to be stable for up to 28 days in plastic syringes at room temperature, it is generally recommended to store stock solutions at -20°C to ensure long-term stability.[5][8] Stock solutions in DMSO or ethanol should be stored at -20°C.[5] Once in solution, it is recommended to use within 3 months to prevent loss of potency and to aliquot to avoid multiple freeze-thaw cycles.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol. This concentration is suitable for subsequent dilution in most cell culture and biochemical assays.
Materials:
-
This compound powder (Purity ≥95%)[3]
-
Anhydrous Ethanol (≥99.5%)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves[9][10]
Procedure:
-
Safety Precautions: Perform all steps in a certified chemical fume hood.[9] Wear appropriate PPE, including double gloves, a lab coat, and eye protection.[1][9]
-
Weighing this compound: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous ethanol to the vial containing the this compound powder. For a 10 mg/mL solution, add 1 mL of ethanol.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and colorless to faint yellow.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.[4] Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Long-term Storage: Store the aliquots at -20°C, protected from light.[4][5]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol provides a general guideline for diluting the high-concentration stock solution to a working concentration for use in cell-based assays. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[6]
Materials:
-
10 mg/mL this compound stock solution in Ethanol or DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 100 µg/mL intermediate solution from a 10 mg/mL stock, dilute the stock 1:100 (e.g., 5 µL of stock solution into 495 µL of medium).
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 100 ng/mL in 10 mL of medium, add 10 µL of the 100 µg/mL intermediate solution.
-
Mixing: Mix the final solution gently but thoroughly by pipetting or inverting the tube/plate.
-
Application: Add the medicated medium to your cells immediately.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound stock solutions in a typical experimental setting.
Caption: Workflow for preparing and using this compound solutions.
Solvent Selection Logic
The choice of solvent is a critical step in the preparation of this compound stock solutions. The following diagram outlines the decision-making process for selecting an appropriate solvent.
Caption: Decision tree for selecting a suitable solvent.
Safety and Handling
This compound, like other cyclosporins, should be handled with care. It is considered a hazardous drug.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and eye protection when handling this compound.[9][10] Double gloving is recommended.[9]
-
Engineering Controls: Handle this compound powder and prepare solutions in a certified chemical fume hood to avoid inhalation and aerosol generation.[9][10]
-
Cleaning: Clean any spills and decontaminate work surfaces using a 70% ethanol solution.[9]
-
Waste Disposal: Dispose of all unused this compound and contaminated materials as hazardous waste according to your institution's guidelines.[9]
By following these guidelines, researchers can safely prepare and use this compound stock solutions to achieve reliable and reproducible results in their experiments.
References
- 1. merck.com [merck.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. stemcell.com [stemcell.com]
- 7. Page loading... [guidechem.com]
- 8. Stability and availability of cyclosporine stored in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unthsc.edu [unthsc.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
Application Note: Flow Cytometry Analysis of T-Cell Activation Following Cyclosporin C Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
T-lymphocyte activation is a cornerstone of the adaptive immune response, initiated by signals from the T-cell receptor (TCR) and co-stimulatory molecules. This activation cascade leads to cellular proliferation, differentiation, and the production of cytokines that orchestrate the broader immune response. Flow cytometry is a powerful technique for the single-cell analysis of T-cell activation by measuring the expression of cell surface markers and intracellular cytokines. Cyclosporin C is an immunosuppressive agent that potently inhibits T-cell activation. This application note provides detailed protocols for assessing the effects of this compound on T-cell activation using flow cytometry, along with expected outcomes and data presentation.
This compound's primary mechanism of action involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][2] Upon T-cell receptor engagement, intracellular calcium levels rise, leading to the activation of calcineurin.[3] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus.[1][3] In the nucleus, NFAT acts as a transcription factor, inducing the expression of genes crucial for T-cell activation, most notably Interleukin-2 (IL-2).[1][4] this compound binds to the intracellular protein cyclophilin, and this complex then binds to and inhibits calcineurin, thereby preventing NFAT dephosphorylation and subsequent IL-2 gene transcription.[1][2][4] This blockade of IL-2 production is a primary mechanism by which this compound suppresses T-cell proliferation and activation.[5][6]
Experimental Principles
This protocol describes the in vitro activation of human peripheral blood mononuclear cells (PBMCs) and the subsequent analysis of T-cell activation markers by flow cytometry. T-cell activation can be induced using various methods, including pharmacological agents like Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or through more physiological stimulation using anti-CD3 and anti-CD28 antibodies.[7][8][9] The effects of this compound are evaluated by treating the cells with the compound prior to or concurrently with the activation stimulus.
Key markers for assessing T-cell activation via flow cytometry include:
-
CD69: An early activation marker, rapidly upregulated on the cell surface following stimulation.[10][11]
-
CD25 (IL-2Rα): The alpha chain of the high-affinity IL-2 receptor, upregulated on activated T-cells.[11][12][13]
-
Intracellular Cytokines (e.g., IL-2, IFN-γ): Measurement of cytokine production is a direct indicator of T-cell effector function.[13][14]
-
Proliferation Dyes (e.g., CFSE): To measure the extent of cell division upon activation.[10]
Experimental Workflow
The overall experimental workflow for analyzing the effect of this compound on T-cell activation is depicted below.
T-Cell Activation Signaling Pathway and this compound Inhibition
The following diagram illustrates the key signaling events in T-cell activation and the point of intervention by this compound.
Detailed Experimental Protocols
Materials
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Phosphate Buffered Saline (PBS)
-
Human anti-CD3 antibody (clone OKT3)
-
Human anti-CD28 antibody (clone CD28.2)
-
This compound (dissolved in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Fixation/Permeabilization Buffer
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD25
-
Anti-Human CD69
-
Anti-Human IL-2
-
Anti-Human IFN-γ
-
Viability Dye (e.g., 7-AAD or Propidium Iodide)
-
Protocol 1: T-Cell Activation using Anti-CD3/Anti-CD28 Antibodies
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium.[8]
-
Cell Plating: Plate the PBMCs in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.[8]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete RPMI 1640 medium to the desired final concentrations (e.g., a titration from 10 ng/mL to 1000 ng/mL). Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) for comparison. Incubate for 1-2 hours at 37°C, 5% CO2.
-
T-Cell Stimulation: Prepare a stimulation cocktail of soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in complete RPMI 1640 medium.[9] Add the stimulation cocktail to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C, 5% CO2. For surface marker analysis (CD25, CD69), a 24-48 hour incubation is recommended. For intracellular cytokine analysis, incubate for 6 hours, adding Brefeldin A (a protein transport inhibitor) for the final 4 hours of culture.[15]
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with Flow Cytometry Staining Buffer.
-
Stain for surface markers with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
For intracellular cytokine staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines with the corresponding antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in Flow Cytometry Staining Buffer.
-
Add a viability dye just before analysis.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on lymphocytes based on forward and side scatter, then on single cells, and subsequently on viable CD3+ T-cells. Analyze the expression of CD25, CD69, IL-2, and IFN-γ within the CD4+ and CD8+ T-cell subsets.
Protocol 2: T-Cell Activation using PMA and Ionomycin
-
Follow steps 1-3 from Protocol 1.
-
T-Cell Stimulation: Prepare a stimulation cocktail of PMA (50 ng/mL) and Ionomycin (500 ng/mL) in complete RPMI 1640 medium.[8][15] Add the stimulation cocktail to the wells.
-
Follow steps 5-7 from Protocol 1.
Data Presentation and Expected Results
The quantitative data should be summarized in tables to facilitate easy comparison between different treatment conditions.
Table 1: Expected Effect of this compound on T-Cell Activation Marker Expression
| Treatment Condition | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Unstimulated | Low (<5%) | Low (<5%) | Low (<5%) | Low (<5%) |
| Stimulated (e.g., anti-CD3/CD28) | High (e.g., 60-80%) | High (e.g., 50-70%) | High (e.g., 70-90%) | High (e.g., 60-80%) |
| Stimulated + this compound (low dose) | Moderately Decreased | Moderately Decreased | Moderately Decreased | Moderately Decreased |
| Stimulated + this compound (high dose) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Table 2: Expected Effect of this compound on Intracellular Cytokine Production
| Treatment Condition | % IL-2+ of CD4+ T-cells | % IFN-γ+ of CD4+ T-cells | % IL-2+ of CD8+ T-cells | % IFN-γ+ of CD8+ T-cells |
| Unstimulated | Very Low (<1%) | Very Low (<1%) | Very Low (<1%) | Very Low (<1%) |
| Stimulated (e.g., PMA/Ionomycin) | High (e.g., 30-50%) | High (e.g., 20-40%) | High (e.g., 40-60%) | High (e.g., 30-50%) |
| Stimulated + this compound (low dose) | Moderately Decreased | Moderately Decreased | Moderately Decreased | Moderately Decreased |
| Stimulated + this compound (high dose) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: The exact percentages will vary depending on the donor, stimulation method, and experimental conditions. The tables indicate the expected trends.
Conclusion
This application note provides a comprehensive guide for the analysis of T-cell activation and its inhibition by this compound using flow cytometry. The detailed protocols, expected results, and visual representations of the workflow and signaling pathway offer a robust framework for researchers investigating immunomodulatory compounds. The use of multi-parameter flow cytometry allows for a detailed characterization of the effects of this compound on different T-cell subsets and their functional responses. These methods are valuable for basic immunology research and for the preclinical evaluation of immunosuppressive drugs.
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. Cyclosporine blocks the activation of antigen-dependent cytotoxic T lymphocytes directly by an IL-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclosporine A affects the in vitro expression of T cell activation-related molecules and cytokines in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vivo Studies of Cyclosporin C in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo studies of Cyclosporin C in various animal models. The protocols outlined below are intended to serve as a foundation for researchers, which can be adapted to specific experimental needs.
Introduction to this compound
This compound is a cyclic polypeptide with potent immunosuppressive properties. It is an analogue of Cyclosporin A, the most well-studied and clinically used cyclosporin. Like Cyclosporin A, this compound's mechanism of action primarily involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1][2][3] This inhibition ultimately leads to a reduction in the production of interleukin-2 (IL-2) and other pro-inflammatory cytokines, thereby suppressing the cell-mediated immune response.[1][2][4][5] Due to its immunosuppressive effects, this compound is a compound of interest for the prevention of organ transplant rejection and the treatment of autoimmune diseases.[1][5]
Animal Models in this compound Research
The choice of animal model is critical for the successful in vivo evaluation of this compound. Several species are commonly used, each with its own advantages and limitations.[6][7]
-
Rodents (Rats, Mice): Rodents are widely used for initial efficacy and toxicity screening due to their small size, low cost, and well-characterized genetics.[6][7] However, there are significant interspecies differences in Cyclosporin metabolism that need to be considered.[7] For instance, rats metabolize Cyclosporin A much more slowly than dogs.[8]
-
Rabbits: Rabbits have been used in Cyclosporin studies and show a similar response to humans in terms of certain side effects like hypertension.[7]
-
Dogs: Dogs have been extensively used in the development of small molecule immunosuppressive agents, including cyclosporins.[7][9] Their larger size allows for easier blood sampling and surgical procedures.
-
Pigs: Pigs are increasingly used in transplantation research as their anatomy and physiology are more similar to humans.[6][7] They can tolerate high levels of calcineurin inhibitors.[7]
-
Non-Human Primates (NHPs): NHPs are the most predictive models for human responses but are associated with high costs and ethical considerations.[6]
Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of this compound in the chosen animal model is essential for designing effective dosing regimens. While specific data for this compound might be limited, the extensive data available for Cyclosporin A provides a valuable starting point.
Administration Routes
This compound can be administered via several routes, with the choice depending on the experimental goals and the animal model.[10]
-
Oral (p.o.): Oral administration by gavage is common for routine dosing.[10][11] Bioavailability can be variable and is influenced by the vehicle used (e.g., olive oil).[12]
-
Intravenous (i.v.): IV administration provides 100% bioavailability and is useful for pharmacokinetic studies and acute efficacy models.[1][10] The total daily intravenous dose is typically about one-third of the total daily oral dose.[13]
-
Subcutaneous (s.c.): The subcutaneous route can provide reproducible and steady plasma levels, making it a convenient option for long-term studies.[10]
-
Intraperitoneal (i.p.): IP injection is another common route in rodent studies.[10]
Pharmacokinetic Parameters of Cyclosporin A (as a reference)
The following tables summarize key pharmacokinetic parameters of Cyclosporin A in various animal models. These values can serve as an initial guide for designing studies with this compound.
Table 1: Pharmacokinetic Parameters of Cyclosporin A in Different Animal Models (Oral Administration)
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 10 (gavage) | Varies | 4 ± 2.4 | - | 10 - 30 | [10][12][14] |
| Dog | 5 (capsule) | 577 ± 158 | 1.40 ± 0.30 | 3,997 ± 1,108 | - | [15] |
| Cat | 7 (oral solution) | 1,319.57 ± 403.39 | 2.21 ± 0.92 | 20,153.16 ± 11,304.13 | - | [14][15] |
| Rabbit | 10 (oral solution) | 244.67 ± 115.87 | 1.75 ± 0.76 | - | < 5 | [12][15] |
Table 2: Pharmacokinetic Parameters of Cyclosporin A in Rats (Intravenous Administration)
| Dose (mg/kg) | Half-life (h) | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Reference |
| 5 | 23.79 (terminal) | 4.54 (steady state) | 3.38 | [16] |
Experimental Protocols
Immunosuppression Model: Skin Allograft in Mice
This protocol describes a model to assess the immunosuppressive efficacy of this compound by evaluating its ability to prolong skin allograft survival.
Materials:
-
Donor and recipient mice of different strains (e.g., BALB/c donors, C57BL/6 recipients)
-
This compound
-
Vehicle (e.g., olive oil or a commercially available formulation vehicle)
-
Surgical instruments
-
Anesthesia
-
Sutures or wound clips
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment.
-
Drug Formulation: Prepare a stock solution of this compound in the chosen vehicle.
-
Dosing Regimen: Based on pilot studies or literature data for similar compounds, establish a dosing regimen. For example, a starting dose could be in the range of 10-30 mg/kg/day, administered orally or subcutaneously.[17][18]
-
Skin Grafting:
-
Anesthetize both donor and recipient mice.
-
Prepare a graft bed on the dorsum of the recipient mouse by excising a section of skin.
-
Harvest a full-thickness skin graft from the donor mouse and place it onto the graft bed of the recipient.
-
Secure the graft with sutures or wound clips and cover with a sterile dressing.
-
-
Treatment: Begin this compound administration on the day of transplantation and continue daily for the duration of the study. Include a vehicle control group.
-
Monitoring:
-
Observe the grafts daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).
-
Record the day of complete graft rejection, defined as more than 80% necrosis of the graft tissue.
-
-
Data Analysis: Compare the mean graft survival time between the this compound-treated group and the control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Pharmacokinetic Study in Rats
This protocol outlines a basic pharmacokinetic study to determine the profile of this compound in rats after oral administration.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Vehicle for oral administration
-
Blood collection tubes (e.g., containing EDTA)
-
Analytical method for quantifying this compound in blood (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Fast the rats overnight before dosing but allow free access to water.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) by gavage.[10]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma or whole blood for analysis, depending on the analytical method. Store samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in each sample using a validated analytical method.
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (if intravenous data is available).
-
Toxicity Study in Rats
This protocol provides a framework for a short-term toxicity study of this compound in rats.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Vehicle
-
Equipment for clinical chemistry and hematology analysis
-
Materials for histopathological examination
Procedure:
-
Animal Groups: Divide animals into at least three dose groups (low, medium, and high dose) and a vehicle control group. A common dose range for toxicity studies in rats is 3 to 10 mg/kg/day.[11]
-
Dosing: Administer this compound daily via the chosen route (e.g., oral gavage) for a specified period (e.g., 28 days).
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Blood and Urine Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis (assessing kidney and liver function markers). Collect urine for urinalysis.
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals.
-
Collect major organs (e.g., kidneys, liver, heart, spleen, thymus) and preserve them in formalin.
-
Process the tissues for histopathological examination to identify any treatment-related changes.[11]
-
-
Data Analysis: Compare the data from the treated groups with the control group to identify any dose-dependent toxic effects.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the calcineurin-NFAT signaling pathway in T-cells.
Caption: this compound's mechanism of action in T-cells.
General Experimental Workflow for In Vivo Studies
This diagram illustrates a typical workflow for conducting an in vivo study with this compound.
Caption: A generalized workflow for in vivo this compound studies.
References
- 1. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. youtube.com [youtube.com]
- 4. Pharmacodynamic assessment of the in vivo cyclosporine effect on interleukin-2 production by lymphocytes in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclosporin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in immunoregulatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Safety, tolerability, and pharmacokinetics of 6-month daily dosing of an oral formulation of cyclosporine (ATOPICA for cats®) in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYCLOSPORINE METABOLISM AND PHARMACOKINETICS FOLLOWING INTRAVENOUS AND ORAL ADMINISTRATION IN THE DOG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Juvenile toxicity of cyclosporin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ciclosporin (Cyclosporin) Intravenous Infusion for Adults | Medinfo Galway [medinfogalway.ie]
- 14. Pharmacokinetics and bioequivalence of two cyclosporine oral solution formulations in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacokinetics and bioequivalence of two cyclosporine oral solution formulations in cats [frontiersin.org]
- 16. Cyclosporine pharmacokinetics in rats and interspecies comparison in dogs, rabbits, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Cyclosporin C Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cyclosporin C in cell culture, focusing on minimizing its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's immunosuppressive effect?
This compound, much like its more studied analog Cyclosporin A, exerts its immunosuppressive effects primarily by inhibiting the calcineurin signaling pathway.[1] It passively diffuses into T-lymphocytes and binds to its intracellular receptor, cyclophilin.[2] This this compound-cyclophilin complex then binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[2] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] Consequently, NFAT cannot translocate to the nucleus, leading to a downstream reduction in the transcription of crucial cytokine genes, most notably Interleukin-2 (IL-2).[1][4] Since IL-2 is essential for T-cell proliferation and activation, its suppression effectively dampens the adaptive immune response.
Q2: What are the known off-target effects of this compound in cell culture?
While highly effective as an immunosuppressant, this compound can induce several off-target effects in vitro, which can confound experimental results. The most well-documented off-target effects, primarily extrapolated from studies on Cyclosporin A and other analogs, include:
-
Mitochondrial Dysfunction: Cyclosporins can interfere with mitochondrial function by inhibiting the opening of the mitochondrial permeability transition pore (MPTP), a process that is sensitive to Cyclosporin A.[5][6] This can lead to mitochondrial swelling, depolarization of the mitochondrial membrane, and the release of cytochrome c, which can initiate apoptosis.[5]
-
Activation of MAPK Signaling Pathways: Contrary to its inhibitory effects on T-cell activation, Cyclosporin A has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and p38 MAPK, in some cell types.[1] This can lead to unexpected cellular responses, including apoptosis in certain contexts.
-
Calcineurin-Independent Effects: Some effects of cyclosporins are not related to calcineurin inhibition. For instance, Cyclosporin A can promote tumor angiogenesis by increasing mitochondrial reactive oxygen species (ROS) in a calcineurin-independent manner.[7] It can also induce the expression of Transforming Growth Factor-beta (TGF-β), which can promote cancer progression through a cell-autonomous mechanism.[8]
-
Effects on Non-T Cells: Cyclosporin A can also exert effects on other immune cells, such as B-cells, macrophages, and mast cells, although these are often secondary to the inhibition of T-cell-derived cytokines.[9]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the specific cell type and the experimental goals. For immunosuppressive effects, concentrations in the low nanomolar to low micromolar range are typically effective. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application, balancing the desired on-target effect with minimal off-target cytotoxicity.
Q4: How should I prepare and store this compound for cell culture use?
This compound is a lipophilic molecule with poor water solubility. It is typically dissolved in a sterile organic solvent such as DMSO or ethanol to create a stock solution. For cell culture applications, it is recommended to dilute the stock solution in the culture medium immediately before use. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death, even at low concentrations. | 1. Cell line is particularly sensitive to this compound. 2. Off-target mitochondrial toxicity. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the LC50 for your specific cell line. 2. Assess mitochondrial membrane potential and caspase activation (see protocols below). Consider co-treatment with an antioxidant if ROS-induced apoptosis is suspected. 3. Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control. |
| Inconsistent or no immunosuppressive effect observed. | 1. Sub-optimal concentration of this compound. 2. Degradation of this compound in the stock solution or culture medium. 3. The specific T-cell activation pathway is resistant to this compound. | 1. Perform a dose-response curve to determine the IC50 for the inhibition of T-cell proliferation or IL-2 production in your assay. 2. Prepare fresh stock solutions and add this compound to the culture medium immediately before the experiment. 3. Confirm that the T-cell activation method used is calcineurin-dependent. Some activation pathways may be less sensitive to this compound. |
| Unexpected cell activation or altered cytokine profiles. | 1. Activation of off-target signaling pathways, such as MAPK. 2. Calcineurin-independent effects of this compound. | 1. Analyze the activation of key signaling molecules in the MAPK pathway (e.g., phosphorylation of ERK, p38) by Western blot. 2. Investigate the expression of other cytokines or signaling molecules that may be affected by this compound in a calcineurin-independent manner. |
Data Presentation
Table 1: Comparative In Vitro Immunosuppressive Activity of Cyclosporin Analogs
| Compound | Target | Assay | IC50 | Reference(s) |
| Cyclosporin A | T-cell proliferation | Mitogen-induced | ~19 µg/L | [10] |
| Cyclosporin G | T-cell proliferation | Mitogen-induced | ~60 µg/L | [10] |
| This compound | Mitochondrial Pore Opening | Ca2+-dependent swelling | 100-300 nM (inhibition) | [6] |
Note: Data for this compound's direct immunosuppressive IC50 is limited in the reviewed literature. The provided data for Cyclosporin G, a close analog, suggests it is less potent than Cyclosporin A. The mitochondrial pore opening data provides insight into a key off-target effect.
Table 2: Concentration-Dependent Effects of Cyclosporin A on Cell Viability
| Cell Type | Concentration | Effect | Reference(s) |
| H9c2 Cardiomyoblasts | < 1.0 µM | No significant cytotoxicity | [11] |
| H9c2 Cardiomyoblasts | 10 µM | Apoptosis induction | [11] |
| HaCaT Keratinocytes | 125 nM & 250 nM | Suppression of UVA-induced apoptosis and necrosis | [12] |
| Bovine Aortic Endothelial Cells | 1 µM (prolonged >6h) | Cell lysis | [13] |
| Bovine Aortic Endothelial Cells | 10 µM & 50 µM | Marked cell detachment and lysis | [13] |
Note: This data for Cyclosporin A can serve as a starting point for estimating the potential cytotoxic concentrations of this compound in different cell types.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol allows for the detection of mitochondrial membrane depolarization, an early indicator of apoptosis.
Materials:
-
JC-1 Dye
-
DMSO (sterile)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (phenol red-free recommended)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound and appropriate controls (vehicle control, positive control for apoptosis).
-
JC-1 Staining Solution Preparation: Prepare a 200 µM stock solution of JC-1 in DMSO. Immediately before use, dilute the stock solution in pre-warmed, phenol red-free cell culture medium to a final working concentration of 2 µM.[14]
-
Staining: Remove the treatment medium from the cells and add 100 µL of the JC-1 working solution to each well.[14]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[14]
-
Washing: Gently wash the cells twice with 100 µL of pre-warmed PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Protocol 2: Assessment of Caspase-3 Activity
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)
-
Cell Lysis Buffer (provided in the kit or a standard RIPA buffer)
-
96-well plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Culture and Treatment: Culture and treat your cells with this compound and controls in a suitable culture plate (e.g., 6-well or 12-well plate).
-
Cell Lysis:
-
For adherent cells, wash with cold PBS and then add an appropriate volume of cold cell lysis buffer. Scrape the cells and collect the lysate.
-
For suspension cells, centrifuge the cell suspension, discard the supernatant, wash with cold PBS, and resuspend the cell pellet in cold lysis buffer.
-
-
Incubation: Incubate the cell lysates on ice for 10-20 minutes.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[15]
-
Protein Quantification: Determine the protein concentration of each supernatant (e.g., using a BCA assay) to normalize the caspase activity.
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Measurement: Measure the absorbance (for colorimetric assays, typically at 400-405 nm) or fluorescence (for fluorometric assays, with excitation at 380 nm and emission at 420-460 nm) using a microplate reader.[16]
-
Data Analysis: Normalize the readings to the protein concentration and compare the caspase-3 activity in treated samples to the untreated control.
Visualizations
Caption: On-target immunosuppressive pathway of this compound.
Caption: Key off-target signaling pathways affected by this compound.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 2. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 4. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. youtube.com [youtube.com]
- 7. Cyclosporin A Promotes Tumor Angiogenesis in a Calcineurin-Independent Manner by Increasing Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclosporine induces cancer progression by a cell-autonomous mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. himedialabs.com [himedialabs.com]
- 11. Cyclosporine A regulate oxidative stress-induced apoptosis in cardiomyocytes: mechanisms via ROS generation, iNOS and Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclosporin-induced endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. mpbio.com [mpbio.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
"addressing Cyclosporin C degradation in long-term experiments"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing Cyclosporin C degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The main degradation pathway for this compound under aqueous acidic conditions is an isomerization reaction known as N,O-acyl migration. This reaction primarily occurs at the MeBmt amino acid residue, leading to the formation of the non-active isothis compound.[1][2][3] This is a specific acid-catalyzed reaction, particularly prevalent at a pH below 2.[1]
Q2: What are the key factors that influence the stability of this compound in experimental solutions?
A2: Several factors can impact the stability of this compound:
-
pH: Acidic conditions (pH 1-4) significantly accelerate the degradation of this compound to isothis compound.[1]
-
Temperature: Higher temperatures increase the rate of degradation. For instance, the degradation of cyclosporin in a dissolution media was found to be significantly faster at 37°C compared to 25°C or 10°C.
-
Storage Container: The material of the storage container can affect stability. Cyclosporine solutions are more stable in glass containers compared to some plastics, where adsorption to the container surface can lead to a decrease in concentration. Polypropylene-polyolefin bags have been shown to be a good choice for storing intravenous cyclosporine preparations.[4][5]
-
Solvent: The choice of organic solvent can alter the rate of isomerization.[1]
Q3: What are the recommended storage conditions for this compound solutions to minimize degradation during long-term experiments?
A3: To minimize degradation, it is recommended to:
-
Store stock solutions at 2-8°C, desiccated, and protected from light.
-
For solutions in aqueous media, maintain a pH as close to neutral as possible.
-
Use amber glass vials or polypropylene-polyolefin containers to prevent photodegradation and adsorption.[4][5]
-
If refrigeration of an oral solution leads to a jelly-like formation, it can be reversed by warming to room temperature (up to 30°C). Do not refrigerate oral solutions unless specified.
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most common method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC).[6][7][8][9] HPLC can separate and quantify both the parent this compound and its degradation products, such as isothis compound. Immunoassays are also used but may show cross-reactivity with metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound stability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound concentration over time in control samples | - Adsorption to plastic storage tubes. - Degradation due to acidic pH of the medium. - Exposure to light. | - Use glass or polypropylene-polyolefin containers for storage. - Buffer the experimental medium to a neutral pH if compatible with the experimental design. - Store all solutions in amber vials or protect them from light. |
| Poor peak shape (tailing or fronting) in HPLC analysis | - Interaction of the analyte with active sites on the HPLC column. - Incorrect mobile phase pH. - Column overload. | - Use a high-purity silica-based column. - Adjust the mobile phase pH; for basic compounds, a lower pH can improve peak shape. - Reduce the injection volume or the concentration of the sample.[10] |
| Inconsistent retention times in HPLC | - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Air bubbles in the system. | - Use a column oven to maintain a constant temperature.[11] - Prepare fresh mobile phase daily and ensure proper mixing. - Degas the mobile phase and purge the HPLC system.[11] |
| Appearance of unexpected peaks in the chromatogram | - Formation of degradation products (e.g., isothis compound). - Leaching of impurities from plastic containers or syringe components.[4] | - Confirm the identity of the new peak using a standard of the expected degradation product if available, or by mass spectrometry. - Use high-quality storage containers and minimize contact time with plastic syringes.[4] |
Data Summary Tables
Table 1: Stability of Cyclosporine in Different Storage Containers
| Container Type | Concentration | Diluent | Temperature | Duration | Stability | Reference |
| Polypropylene-polyolefin bags | 0.2 and 2.5 mg/mL | 0.9% NaCl or 5% Dextrose | 25°C | 14 days | >98% of initial concentration remaining | [4][5] |
| Polypropylene syringes | 0.2 and 2.5 mg/mL | 0.9% NaCl or 5% Dextrose | 25°C | 1 day | Contaminated by a leached impurity | [4] |
| Plastic syringes (oral solution) | Not specified | Oral dosage form | 25°C | 28 days | Stable |
Table 2: Half-life of Cyclosporin A Degradation in Aqueous Solution at 37°C
| pH | Half-life (hours) | Reference |
| 1.1 | 63 | [1] |
| 3.0 | 79 | [1] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of this compound
This protocol provides a general method for the analysis of this compound. Optimization may be required for specific applications.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Milli-Q water or equivalent
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]
2. Instrumentation:
-
HPLC system with a UV detector
-
Column oven
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.03% TFA.[7]
-
Injection Volume: 20 µL.[7]
4. Sample Preparation:
-
For in vitro samples, dilute with the mobile phase to a final concentration within the linear range of the assay.
-
For biological samples (e.g., whole blood), perform a protein precipitation step by adding acetonitrile, vortexing, and centrifuging to remove precipitated proteins.[9] The supernatant can then be injected.
5. Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a series of standards with known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).[6]
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
6. Analysis:
-
Inject the prepared samples.
-
Quantify the amount of this compound by comparing the peak area to the standard curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of cyclosporine solutions stored in polypropylene-polyolefin bags and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. jetir.org [jetir.org]
- 9. Simple determination of cyclosporine in human whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: The Impact of Serum Proteins on Cyclosporin C Activity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclosporin C. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the influence of serum proteins on the in vitro activity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound in the presence of serum proteins.
Q1: My this compound appears less potent in vitro when I include serum in my cell culture medium. Why is this happening?
A1: This is an expected observation. This compound is a highly lipophilic molecule and binds extensively to proteins and lipoproteins in serum. This binding sequesters the drug, reducing its free (unbound) concentration in the medium. Only the unbound fraction of this compound is available to diffuse into cells and interact with its intracellular target, cyclophilin. Consequently, the apparent potency (e.g., IC50) of this compound will be lower in the presence of serum. It is crucial to consider the protein binding percentage when determining the effective concentration for your experiments.
Q2: How can I estimate the free concentration of this compound in my in vitro assay containing serum?
A2: The free fraction of cyclosporine in plasma can be quite low, ranging from approximately 1.5% to 12.2%, depending on factors like temperature and the specific composition of the plasma.[1][2] To precisely determine the free concentration in your specific experimental setup, you would need to perform a protein binding assay using techniques like equilibrium dialysis, ultracentrifugation, or microdialysis.[1][2][3] For a general estimation, you can refer to published data on cyclosporine protein binding and adjust your nominal concentrations accordingly.
Q3: Are there differences in the in vitro activity between Cyclosporin A and this compound that I should be aware of?
A3: Studies comparing the immunosuppressive properties of various cyclosporine analogues have shown that this compound has a very similar, if not slightly less potent, in vitro activity compared to Cyclosporin A.[4] Both compounds effectively inhibit lymphocyte proliferation induced by various stimuli.[4] For most in vitro applications, data and protocols for Cyclosporin A can serve as a reliable reference for experiments with this compound.
Q4: I am observing high variability in my results between different batches of serum. What could be the cause?
A4: The composition of serum, particularly the concentrations of albumin and lipoproteins, can vary significantly between donors and batches. Since this compound primarily binds to these components, variations in their levels will lead to differences in the free fraction of the drug, resulting in inconsistent experimental outcomes.[5] To mitigate this, it is recommended to use a single, large batch of serum for a complete set of experiments or to use a commercially available standardized serum product.
Q5: Can serum proteins interfere with the downstream measurement of this compound activity, such as in immunoassays?
A5: While serum proteins themselves do not typically interfere directly with well-designed immunoassays, metabolites of cyclosporine that may be present in non-purified systems can cross-react with antibodies used in these assays, leading to inaccurate measurements.[6] This is more of a concern in in vivo samples but should be considered if using complex biological matrices in vitro. High-performance liquid chromatography (HPLC) is a more specific method for quantifying this compound in the presence of its metabolites.[6][7]
Q6: My cells are showing signs of toxicity that I don't see in serum-free conditions, even at low this compound concentrations. What might be the issue?
A6: While this compound itself can have cytotoxic effects at high concentrations, the observed toxicity could be related to the serum components.[8] Some serum batches may contain factors that, in combination with this compound, could induce cellular stress. It is also possible that the vehicle used to dissolve this compound (e.g., ethanol, DMSO) is causing toxicity, and the presence of serum proteins might alter its bioavailability or interaction with the cells. Always run appropriate vehicle controls with and without serum.
Data Presentation: Quantitative Insights into this compound Binding
The following tables summarize key quantitative data related to the interaction of cyclosporine with serum proteins.
Table 1: Unbound Fraction of Cyclosporine in Human Plasma
| Parameter | Value | Reference |
| Unbound Fraction in Plasma (Renal Transplant Patients) | 4% - 12.2% | [1] |
| Unbound Fraction in Plasma (37°C) | 1.5% ± 0.2% | [2] |
| Unbound Fraction in Plasma (20°C) | 6.2% ± 0.8% | [2] |
| Unbound Fraction in Plasma (4°C) | 33.5% ± 4.6% | [2] |
Table 2: Comparative In Vitro Immunosuppressive Activity (IC50)
| Compound | Mitogen/Alloantigen-Induced Lymphocyte Proliferation (IC50) | Reference |
| Cyclosporin A | 19 ± 4 µg/L (Primary Mixed Lymphocyte Culture) | [9] |
| Cyclosporin G* | 60 ± 7 µg/L (Primary Mixed Lymphocyte Culture) | [9] |
*Note: Cyclosporin G is another analogue, and this data provides context for the relative potencies within the cyclosporine family.
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing the impact of serum proteins on this compound activity.
Protocol 1: Determination of Unbound this compound by Ultracentrifugation
This method separates protein-bound drug from the unbound fraction by high-speed centrifugation.
-
Materials:
-
Plasma or serum containing this compound
-
Polyallomer ultracentrifuge tubes
-
Ultracentrifuge with a fixed-angle rotor
-
Liquid nitrogen
-
Scintillation counter and appropriate scintillant (if using radiolabeled this compound) or LC-MS/MS for quantification
-
-
Procedure:
-
Pre-clear the plasma/serum sample by centrifugation to remove any particulate matter.
-
Transfer the supernatant to polyallomer ultracentrifuge tubes.
-
Ultracentrifuge the samples at a speed and duration sufficient to pellet the protein fraction (e.g., 150,000 x g for 4 hours at 37°C).
-
Immediately after centrifugation, flash-freeze the tubes in liquid nitrogen to prevent diffusion of the drug.
-
Carefully cut the frozen tube into sections corresponding to the supernatant (protein-free fraction) and the pellet (protein-rich fraction).
-
Allow the sections to thaw and determine the concentration of this compound in the supernatant.
-
The concentration in the supernatant represents the unbound (free) drug concentration.
-
Calculate the unbound fraction as (Concentration in supernatant / Total initial concentration) x 100%.
-
Protocol 2: In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Culture - MLC)
This assay measures the immunosuppressive effect of this compound on T-cell proliferation in response to allogeneic stimulation.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors (responder and stimulator cells)
-
Complete RPMI-1640 medium supplemented with fetal bovine serum (or human serum), L-glutamine, and antibiotics
-
This compound stock solution
-
96-well flat-bottom culture plates
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
Cell harvester and scintillation counter (for [3H]-thymidine) or flow cytometer/plate reader for non-radioactive methods
-
-
Procedure:
-
Isolate PBMCs from the blood of two unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Irradiate the stimulator PBMCs (to prevent their proliferation) or treat with mitomycin C.
-
In a 96-well plate, co-culture a fixed number of responder PBMCs with an equal number of stimulator PBMCs.
-
Add serial dilutions of this compound (in complete medium with serum) to the co-cultures. Include a vehicle control.
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
For the final 18-24 hours of incubation, pulse the cultures with [3H]-thymidine (1 µCi/well).
-
Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
The level of radioactivity is proportional to the degree of T-cell proliferation.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Diagram 1: this compound Mechanism of Action
References
- 1. Cyclosporin: measurement of fraction unbound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The binding of cyclosporin A to human plasma: an in vitro microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood Protein Binding of Cyclosporine in Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-chromatographic determination of cyclosporine in serum with use of a rapid extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro toxicity assessment of cyclosporin A and its analogs in a primary rat hepatocyte culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Cytotoxicity of Cyclosporin C in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the cytotoxicity of Cyclosporin C (CsC) in sensitive cell lines. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Limited direct quantitative data is available for this compound. Much of the detailed mechanistic and quantitative information presented here is based on studies of Cyclosporin A (CsA), a closely related and well-researched analog. The cytotoxic mechanisms of CsA and CsC are considered to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound cytotoxicity?
A1: this compound-induced cytotoxicity is primarily mediated by three interconnected mechanisms:
-
Induction of Oxidative Stress: CsC can lead to an overproduction of reactive oxygen species (ROS), causing cellular damage.[1][2]
-
Mitochondrial Dysfunction: CsC can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and impaired ATP production.[3][4][5]
-
Induction of Apoptosis: The culmination of oxidative stress and mitochondrial dysfunction activates apoptotic signaling pathways, leading to programmed cell death. This involves the activation of caspases and DNA fragmentation.[6][7]
Q2: Which cell lines are particularly sensitive to this compound?
A2: While sensitivity can vary, cell lines with high metabolic activity, those prone to oxidative stress, or specific cancer cell lines have shown sensitivity to cyclosporins. For instance, certain leukemic T-cell lines have demonstrated high sensitivity to Cyclosporin A.
Q3: How can I reduce the cytotoxic effects of this compound in my cell cultures?
A3: A primary strategy to mitigate CsC cytotoxicity is the co-administration of antioxidants. Antioxidants can neutralize ROS and protect cells from oxidative damage. N-acetylcysteine (NAC) has been shown to attenuate cyclosporine-induced nephrotoxicity and hepatotoxicity in animal models by reducing oxidative stress.[8][9][10][11]
Q4: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A4: Common morphological and cellular changes indicating cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding and detachment.
-
Increased number of floating, dead cells.
-
Induction of apoptotic markers, such as Annexin V staining and caspase activation.
-
Increased release of lactate dehydrogenase (LDH) into the culture medium.
Troubleshooting Guides
Troubleshooting Common Cytotoxicity Assays
Issue 1: High variability in MTT assay results.
-
Possible Cause: Uneven cell seeding, contamination, or interference from the test compound.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly.
-
Visually inspect plates for contamination before and during the experiment.
-
Run a control with this compound and MTT reagent in cell-free media to check for direct reduction of MTT by the compound.
-
Issue 2: High background in LDH assay.
-
Possible Cause: Serum in the culture medium contains LDH, leading to a high background signal. Mechanical stress during handling can also cause premature cell lysis.
-
Solution:
-
Use a serum-free medium for the duration of the experiment if possible. If serum is required, include a "medium-only" background control and subtract this value from all readings.
-
Handle cell plates gently and avoid vigorous pipetting to prevent accidental cell lysis.
-
Issue 3: Unexpected results in Annexin V/PI staining.
-
Possible Cause: Incorrect compensation settings, harsh cell handling, or inappropriate gating during flow cytometry analysis.
-
Solution:
-
Always include single-stained controls (Annexin V only and PI only) to set up proper compensation.
-
Handle cells gently during harvesting and staining to avoid inducing necrosis, which can lead to false-positive PI staining.[3]
-
Use a consistent gating strategy based on unstained and single-stained controls.
-
Troubleshooting Experimental Outcomes
Issue 4: Antioxidant co-treatment does not reduce this compound cytotoxicity.
-
Possible Cause: The chosen antioxidant or its concentration is not effective. The primary mechanism of cytotoxicity in your specific cell line may be less dependent on oxidative stress.
-
Solution:
-
Titrate the antioxidant concentration to find the optimal protective dose.
-
Try a different antioxidant with a distinct mechanism of action.
-
Investigate other potential cytotoxic pathways, such as direct mitochondrial effects, that may not be fully rescued by antioxidants.
-
Issue 5: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause: Variations in cell passage number, seeding density, or incubation time.
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase during treatment.
-
Maintain a consistent incubation time with this compound for all experiments.
-
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxicity of Cyclosporin A (used as an analog for this compound) and the effects of mitigating agents.
Table 1: IC50 Values of Cyclosporin A in Various Cell Lines
| Cell Line | IC50 Value (µM) | Assay | Reference |
| H9c2 (Cardiomyocytes) | ~10 µM (increases apoptosis) | Annexin V/PI | [1] |
| JEG-3 (Trophoblast cells) | Protective at low doses | MTT, Annexin V/PI | [7] |
| Human Leukemic T-cells | Varies (highly sensitive) | Cytotoxicity Assay | [12] |
Table 2: Effect of Antioxidants on Cyclosporin A-Induced Oxidative Stress
| Parameter | Cell Type | Treatment | Result | Reference |
| ROS Levels | H9c2 Cardiomyocytes | 10 µM CsA | 234.4 ± 9.3% of control | [13] |
| ROS Levels | H9c2 Cardiomyocytes | 0.1 µM CsA + Ascorbic Acid | Partial reduction of toxic effect | [13] |
| Malondialdehyde (MDA) | Rat Liver | CsA | Increased MDA levels | [11] |
| MDA Levels | Rat Liver | CsA + N-acetylcysteine | Prevention of MDA increase | [11] |
| Superoxide Dismutase (SOD) | Rat Liver | CsA | Decreased SOD activity | [11] |
| SOD Activity | Rat Liver | CsA + N-acetylcysteine | Increased SOD activity | [11] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and co-treatments with antioxidants if applicable) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5][6]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assays.
Materials:
-
LDH cytotoxicity assay kit (containing substrate, assay buffer, and stop solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat as described in the MTT assay protocol. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
Add 50 µL of the LDH assay reaction mixture to each well.[4]
-
Incubate for up to 30 minutes at room temperature, protected from light.[4]
-
Add 50 µL of stop solution to each well.[4]
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.
Annexin V/PI Apoptosis Assay
This protocol is a general guideline for flow cytometry-based apoptosis detection.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as desired.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Signaling Pathway of Cyclosporin-Induced Cytotoxicity
Caption: this compound-induced cytotoxicity signaling cascade.
Experimental Workflow for Assessing Cytotoxicity Mitigation
Caption: Workflow for evaluating agents that mitigate CsC toxicity.
Logical Relationship of Cytotoxicity Mitigation
Caption: Logic of antioxidant-mediated mitigation of CsC cytotoxicity.
References
- 1. Cyclosporine A regulate oxidative stress-induced apoptosis in cardiomyocytes: mechanisms via ROS generation, iNOS and Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and Liver Morphology in Experimental Cyclosporine A-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Mitochondrial Cyclosporine A-Independent Palmitate/Ca2+-Induced Permeability Transition Pore (PA-mPT Pore) and Its Role in Mitochondrial Function and Protection against Calcium Overload and Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial permeability transition pore in inflammatory apoptosis of human conjunctival epithelial cells and T cells: effect of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporin A Protected Cardiomyocytes Against Oxidative Stress Injury by Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin A protects JEG-3 cells against oxidative stress-induced apoptosis by inhibiting the p53 and JNK/p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine attenuates cyclosporin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental study of renal toxicity of cyclosporine and the ameliorative effect of N-acetylecysteine in albino rat [ajfm.journals.ekb.eg]
- 10. Protective effects of N-acetylcysteine on cyclosporine-A-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protective effect of N-acetylcysteine against cyclosporine A-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporin-A is selectively cytotoxic to human leukemic T cells in vitro | Scilit [scilit.com]
- 13. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
Validation & Comparative
Comparative Efficacy of Cyclosporin C Against Diverse Viral Strains: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antiviral efficacy of Cyclosporin C against various viral strains. The information is supported by experimental data and detailed methodologies to aid in evaluating its potential as an antiviral agent.
This compound, a calcineurin inhibitor, has demonstrated a broad spectrum of antiviral activity. Its primary mechanism of action involves binding to host cell cyclophilins, particularly cyclophilin A (CypA). This interaction disrupts the function of these proteins, which are co-opted by many viruses for their replication and pathogenesis. This guide synthesizes available data to provide a comparative overview of this compound's effectiveness against different viruses.
Quantitative Analysis of Antiviral Efficacy
The antiviral potency of this compound varies across different viral families and even between strains of the same virus. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound against a selection of viruses, providing a quantitative comparison of its activity and therapeutic window.
| Viral Strain | Cell Line | EC50 (µM) | CC50 (µM) | Virus Quantification Method | Reference |
| Coronaviruses | |||||
| SARS-CoV-2 | Vero E6 | 1.3 - 8.3 | >10 | Plaque Assay, qRT-PCR | |
| SARS-CoV | Vero E6 | Low micromolar | >16 | GFP Reporter Gene Expression, Plaque Assay | |
| MERS-CoV | Vero E6 | Low micromolar | - | - | |
| Human Coronavirus 229E (HCoV-229E) | Huh7 | Low micromolar | - | GFP Reporter Gene Expression | |
| Mouse Hepatitis Virus (MHV) | 17CL1 | Low micromolar | - | GFP Reporter Gene Expression | |
| Hepatitis C Virus (HCV) | |||||
| Genotype 1b replicon | Huh7 | - | - | RNA replication assay | |
| JFH-1 | Huh7 | - | - | Real-time RT-PCR, Infectivity Assay | |
| Influenza Virus | |||||
| Influenza A and B viruses | - | - | 6.3 - 38.6 | - | |
| Human Immunodeficiency Virus (HIV) | - | - | - | - |
Mechanism of Action: A Signaling Pathway Perspective
This compound's antiviral effect is primarily mediated through the inhibition of host cyclophilins. The following diagram illustrates the proposed signaling pathway.
Caption: this compound's antiviral mechanism of action.
Experimental Protocols
The following are generalized experimental workflows for assessing the antiviral efficacy of this compound in vitro.
Cell Viability and Cytotoxicity Assay
This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for distinguishing antiviral effects from cytotoxicity.
Caption: Workflow for determining the cytotoxicity of this compound.
Antiviral Efficacy Assay (e.g., Plaque Reduction Assay)
This workflow is used to quantify the inhibition of viral replication by this compound.
Caption: Experimental workflow for a plaque reduction assay.
Comparative Efficacy Overview
The antiviral activity of this compound is most pronounced against viruses that are highly dependent on cyclophilin A for their replication. The logical relationship of its efficacy is depicted below.
"head-to-head comparison of Cyclosporin C and Amphotericin B against Aspergillus"
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the antifungal properties of Cyclosporin C and Amphotericin B against various species of the fungal genus Aspergillus, a significant opportunistic pathogen. The following sections present a comprehensive analysis of their mechanisms of action, in vitro and in vivo efficacy based on available experimental data, and detailed experimental protocols for key assays.
Mechanism of Action
The fundamental difference in the antifungal activity of this compound and Amphotericin B lies in their distinct molecular targets and mechanisms of action.
This compound: This cyclic peptide primarily exerts its antifungal effect by inhibiting the calcineurin signaling pathway.[1] Calcineurin, a calcium-calmodulin-activated serine/threonine protein phosphatase, is crucial for hyphal growth, stress response, and virulence in Aspergillus species. By forming a complex with cyclophilin, this compound binds to and inhibits calcineurin, thereby disrupting essential cellular processes for fungal survival and pathogenesis.
Amphotericin B: As a polyene macrolide, Amphotericin B's mechanism of action involves binding to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of intracellular ions and small molecules ultimately leads to fungal cell death.[2]
In Vitro Efficacy
The in vitro activity of an antifungal agent is a critical indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters used to quantify this activity.
Data Presentation: Quantitative Comparison of Antifungal Activity
The following tables summarize the available MIC and MFC data for this compound and Amphotericin B against common Aspergillus species. It is important to note that data for this compound is less extensive compared to the well-established antifungal Amphotericin B.
Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Aspergillus Species | This compound (as Cyclosporin A) | Amphotericin B |
| A. fumigatus | 6.25 (Geometric Mean)[1] | 0.5 - 2.0[3][4] |
| A. flavus | Data not available in a comparable format | 0.5 - 2.0[3][5] |
| A. niger | Inhibits mycelial growth at 0.001[6] | 1.0 - 2.0[4] |
| A. terreus | Data not available in a comparable format | 1.0 - >32[2] |
Table 2: Minimum Fungicidal Concentration (MFC) Data (µg/mL)
| Aspergillus Species | This compound | Amphotericin B |
| A. fumigatus | Data not available | 1 - 2[3] |
| A. flavus | Data not available | 1 - 8[3] |
| A. niger | Data not available | Data not available in a comparable format |
| A. terreus | Data not available | >16[3] |
Note: The provided data for this compound's effect on A. niger describes a significant reduction in mycelial growth at a very low concentration, but this is not a standardized MIC value. Further studies are required to establish standardized MIC and MFC ranges for this compound against a broader panel of Aspergillus species.
In Vivo Efficacy
Translating in vitro activity to in vivo efficacy is a crucial step in drug development. Animal models of aspergillosis provide valuable insights into the therapeutic potential of antifungal compounds.
This compound: In vivo studies on the direct antifungal efficacy of this compound against Aspergillus are limited and often complicated by its potent immunosuppressive effects. Some studies in murine models of invasive aspergillosis have shown that Cyclosporin A treatment can lead to reduced survival, which is attributed to its immunosuppressive action.[7][8] However, other research suggests that Cyclosporin A can inhibit the growth and hyphal elongation of A. fumigatus in vitro, and in a non-immunosuppressive murine model, it was found to preserve the myeloid cell population, which is crucial for host defense against aspergillosis.[9] A study on artificially inoculated grapes demonstrated that Cyclosporin A could almost completely inhibit rot development caused by A. niger at a concentration of 200 mg/L.[6]
Amphotericin B: Amphotericin B has been a cornerstone of antifungal therapy for decades, and its in vivo efficacy against Aspergillus infections is well-established in numerous animal models and clinical use. In a murine model of systemic aspergillosis, Amphotericin B has been shown to be effective against susceptible Aspergillus isolates.[10]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a deeper understanding of the comparison.
Signaling Pathway Diagrams
References
- 1. In Vitro Interactions between Antifungals and Immunosuppressants against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Amphotericin B Resistance in Clinical Isolates of Aspergillus terreus, with a Head-to-Head Comparison to Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Fungicidal Activities of Amphotericin B and Voriconazole against Aspergillus Species Determined by Microbroth Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjpath.org.my [mjpath.org.my]
- 5. Effects of amphotericin B on Aspergillus flavus clinical isolates with variable susceptibilities to the polyene in an experimental model of systemic aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Invasive aspergillosis in mice immunosuppressed with cyclosporin A, tacrolimus (FK506), or sirolimus (rapamycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of Cyclosporin A retains host defense against invasive pulmonary aspergillosis in a non-immunosuppressive murine model by preserving the myeloid cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspergillus terreus and the Interplay with Amphotericin B: from Resistance to Tolerance? - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Antifungal Power of Cyclosporin C and Azole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the exploration of combination therapies to combat fungal infections is a critical frontier. This guide provides an objective comparison of the synergistic antifungal activity of Cyclosporin C with azole compounds, supported by experimental data and detailed protocols. While much of the existing research has focused on its close analog, Cyclosporin A, the principles of calcineurin inhibition as a mechanism for synergy are broadly applicable. This document will leverage the extensive data on Cyclosporin A as a proxy to illustrate the potential of this compound, while also presenting the available information specific to this compound's antifungal properties.
The rising threat of antifungal resistance necessitates novel therapeutic strategies. One promising approach is the combination of existing drugs to enhance their efficacy and overcome resistance mechanisms. Azole antifungals, which inhibit ergosterol biosynthesis, are a cornerstone of antifungal therapy.[1] However, their fungistatic nature and the emergence of resistance limit their effectiveness.[1] Cyclosporines, including this compound, are calcineurin inhibitors.[2] The inhibition of the calcineurin signaling pathway in fungi has been shown to produce a synergistic effect when combined with azoles, often rendering the combination fungicidal.[3][4]
Mechanism of Synergistic Action: Targeting the Calcineurin Pathway
The synergistic interaction between cyclosporines and azoles is rooted in the disruption of a crucial fungal stress response pathway governed by calcineurin. Azole compounds inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] This disruption leads to the accumulation of toxic sterol intermediates and increased membrane permeability, causing significant stress to the fungal cell.
Under normal conditions, the fungus would activate the calcineurin signaling pathway to counteract this stress. An influx of calcium ions (Ca2+) activates calmodulin (CaM), which in turn activates calcineurin (CN). Activated calcineurin then dephosphorylates the transcription factor CrzA, allowing it to translocate to the nucleus and upregulate genes involved in cell wall integrity and ion homeostasis.[6]
This compound, like other cyclosporines, binds to cyclophilin A (CypA), and this complex then inhibits calcineurin.[7] By blocking calcineurin, this compound prevents the activation of the downstream stress response. The fungal cell is thus unable to repair the membrane damage and maintain cell wall integrity, leading to cell death. This dual assault—membrane disruption by azoles and blockade of the primary stress response by this compound—is the basis of their synergistic antifungal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Potent Synergism of the Combination of Fluconazole and Cyclosporine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2002036203A2 - Azole containing compositions with enhanced antifungal activity - Google Patents [patents.google.com]
- 6. The calcineurin inhibitor cyclosporin A exhibits synergism with antifungals against Candida parapsilosis species complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Cyclosporin A and Tacrolimus on T-Cell Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of two widely used calcineurin inhibitors, Cyclosporin A (CsA) and Tacrolimus (also known as FK506), on T-cell activation. The information presented herein is supported by experimental data to aid in research and drug development.
Introduction
Cyclosporin A and Tacrolimus are potent immunosuppressive agents crucial in preventing organ transplant rejection and treating autoimmune diseases.[1][2] Both drugs primarily target T-lymphocyte activation, a critical step in the adaptive immune response. While their overarching mechanism is similar, they exhibit distinct molecular interactions and potencies, leading to differential effects on T-cell function. This guide will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for assessing their impact on T-cell activation.
Mechanism of Action: A Shared Pathway with Different Partners
The immunosuppressive effects of both Cyclosporin A and Tacrolimus converge on the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3] Calcineurin plays a pivotal role in the T-cell activation signaling cascade. Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4] This dephosphorylation allows NFAT to translocate to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that drives clonal expansion and differentiation of T-cells.
The primary difference between Cyclosporin A and Tacrolimus lies in their intracellular binding partners, known as immunophilins.
-
Cyclosporin A binds to cyclophilin, a ubiquitous cytosolic protein.[3] The resulting Cyclosporin A-cyclophilin complex then binds to and inhibits calcineurin.[1]
-
Tacrolimus binds to the FK506-binding protein 12 (FKBP12).[3] This Tacrolimus-FKBP12 complex subsequently inhibits calcineurin.[4]
Although they bind to different immunophilins, the downstream effect is the same: the inhibition of calcineurin's phosphatase activity, leading to the suppression of T-cell activation and proliferation.[3] Tacrolimus is, however, known to be significantly more potent than Cyclosporin A, with estimates suggesting it is 10 to 100 times more effective at inhibiting T-cell activation.
Quantitative Comparison of In Vitro Effects
The following tables summarize quantitative data on the inhibitory effects of Cyclosporin A and Tacrolimus on T-cell proliferation and cytokine production. It is important to note that absolute values can vary depending on the experimental conditions, such as the cell type, stimulation method, and assay used.
Table 1: Inhibition of T-Cell Proliferation
| Drug | Cell Type | Stimulation | Assay | IC50 | Reference |
| Cyclosporin A | Human PBMCs | Concanavalin A | MTT Assay | ~10-100 ng/mL | [5] |
| Tacrolimus | Human PBMCs | Concanavalin A | MTT Assay | ~0.1-1 ng/mL | [5] |
| Cyclosporin A | Human PBMCs | anti-CD3 | CFSE Assay | Variable | [6][7] |
| Tacrolimus | Human PBMCs | anti-CD3 | CFSE Assay | Variable, potent inhibition at low ng/mL | [6][7][8] |
PBMCs: Peripheral Blood Mononuclear Cells; CFSE: Carboxyfluorescein succinimidyl ester; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); IC50: Half-maximal inhibitory concentration.
Table 2: Inhibition of Cytokine Production
| Drug | Cytokine | Cell Type | Stimulation | Assay | IC50 / Effect | Reference |
| Cyclosporin A | IL-2, IFN-γ | Human PBMCs | anti-CD3 | ELISA | Significant inhibition at 10-1000 ng/mL | [9] |
| Tacrolimus | IL-2, IFN-γ | Human PBMCs | anti-CD3 | ELISA | Significant inhibition at 0.1-10 ng/mL | [9] |
| Cyclosporin A | IL-10 | Rat splenocytes | Allogeneic stimulation | ELISA | Less effective at inhibiting IL-10 | [10] |
| Tacrolimus | IL-10 | Rat splenocytes | Allogeneic stimulation | ELISA | Potent inhibition of IL-10 | [10] |
| Cyclosporin A | Polyfunctionality (IFN-γ, TNF-α, IL-2) | Human T-cells | CMV antigens | Flow Cytometry | Reduces polyfunctionality | [11] |
| Tacrolimus | Polyfunctionality (IFN-γ, TNF-α, IL-2) | Human T-cells | CMV antigens | Flow Cytometry | Reduces polyfunctionality | [11] |
ELISA: Enzyme-Linked Immunosorbent Assay; CMV: Cytomegalovirus.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of Cyclosporin A and Tacrolimus on T-cell activation. Below are representative protocols for key experiments.
Experimental Workflow Overview
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol measures the extent of T-cell division in response to stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads)
-
Cyclosporin A and Tacrolimus stock solutions
-
96-well round-bottom plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of Cyclosporin A and Tacrolimus in complete RPMI-1640 medium.
-
Add 50 µL of the drug dilutions to the respective wells. Include a vehicle control.
-
Add 50 µL of T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 beads at a bead-to-cell ratio of 1:1). Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000-50,000 events in the lymphocyte gate.
-
Analyze the data using flow cytometry software. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.
-
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol quantifies the concentration of specific cytokines, such as IL-2, secreted into the culture supernatant.
Materials:
-
Culture supernatants from the T-cell proliferation assay (or a parallel experiment without CFSE).
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2).
-
ELISA plate reader.
Procedure:
-
Sample Collection:
-
After the incubation period in the T-cell proliferation assay, centrifuge the 96-well plate.
-
Carefully collect the culture supernatant without disturbing the cell pellet.
-
Supernatants can be stored at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (culture supernatants) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance of each well using an ELISA plate reader at the appropriate wavelength.
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: Analysis of T-Cell Activation Markers by Flow Cytometry
This protocol assesses the expression of cell surface markers that are upregulated upon T-cell activation, such as CD25 (the IL-2 receptor alpha chain) and CD69 (an early activation marker).[12][13][14][15]
Materials:
-
Cells from the T-cell proliferation assay (or a parallel experiment).
-
FACS buffer.
-
Fluorescently conjugated antibodies against:
-
Flow cytometer.
Procedure:
-
Cell Staining:
-
Harvest the cells from the culture plate at an appropriate time point (e.g., 24-72 hours for activation marker expression).
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing a cocktail of the fluorescently conjugated antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software.
-
Gate on the lymphocyte population based on forward and side scatter, then on T-cell subsets (e.g., CD4+ or CD8+).
-
Determine the percentage of cells expressing the activation markers (CD25 and CD69) and the mean fluorescence intensity (MFI) of the positive populations.
-
Summary and Conclusion
Both Cyclosporin A and Tacrolimus are highly effective inhibitors of T-cell activation through their blockade of the calcineurin-NFAT signaling pathway. Experimental evidence consistently demonstrates that Tacrolimus is significantly more potent than Cyclosporin A, achieving comparable or greater immunosuppressive effects at lower concentrations. However, the two drugs can have differential effects on the production of certain cytokines, such as IL-10, and may impact T-cell polyfunctionality. The choice between these agents in a research or clinical setting will depend on the specific application, desired level of immunosuppression, and consideration of their distinct side-effect profiles. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these two important immunosuppressive drugs.
References
- 1. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 2. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tacrolimus - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pretransplant pharmacodynamic analysis of immunosuppressive agents using CFSE-based T-cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. turkishimmunology.org [turkishimmunology.org]
- 10. Tacrolimus and cyclosporine differ in their capacity to overcome ongoing allograft rejection as a result of their differential abilities to inhibit interleukin-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporin A and tacrolimus reduce T-cell polyfunctionality but not interferon-γ responses directed at cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Specificity of Cyclosporin C's Interaction with Cyclophilin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclosporin C's interaction with its primary intracellular receptor, cyclophilin, in relation to other cyclosporin analogues and alternative molecules. The specificity of this interaction is crucial for its immunosuppressive activity, which primarily stems from the inhibition of the calcineurin-NFAT signaling pathway. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms to aid in research and drug development.
Comparative Analysis of Binding Affinities
The interaction between cyclosporins and cyclophilins is a cornerstone of their mechanism of action. The binding affinity, often represented by the dissociation constant (Kd), is a critical parameter for assessing the potency and specificity of these interactions. While direct quantitative data for this compound is not as widely published as for its close analogue Cyclosporin A (CsA), its immunosuppressive activity is known to be comparable to that of CsA, suggesting a strong and specific interaction with cyclophilin.[1]
Studies have shown that CsA, this compound, and the metabolite M17 are the most active compounds in inhibiting lymphocyte proliferation, indicating a significant interaction with cyclophilin.[1] In contrast, Cyclosporin D and metabolites M1 and M21 exhibit weak or no immunosuppressive effects.[1] The overall potency of these compounds has been ranked as: CsA ≥ CsC > M17 > M1 ≥ CsD > M21.[1]
The following table summarizes the available quantitative data for the binding of various cyclosporins and other molecules to different cyclophilin isoforms.
| Compound | Cyclophilin Isoform | Dissociation Constant (Kd) | Method |
| Cyclosporin A | Cyclophilin A | 13 ± 4 nM | Fluorescence Spectroscopy |
| Cyclosporin A | Cyclophilin A | 36.8 nM | Fluorescence Spectroscopy |
| Cyclosporin A | Cyclophilin B | 9.8 nM | Fluorescence Spectroscopy |
| Cyclosporin A | Cyclophilin C | 90.8 nM | Fluorescence Spectroscopy |
| Voclosporin (E-ISA247) | Cyclophilin A | 15 ± 4 nM | Fluorescence Spectroscopy |
| Z-ISA247 | Cyclophilin A | 61 ± 9 nM | Fluorescence Spectroscopy |
| Calmodulin | - | 1.2 µM (approx.) | Fluorescence Spectroscopy |
| Actin | - | 5.7 µM (approx.) | Fluorescence Spectroscopy |
Note: The Kd values for Calmodulin and Actin with cyclosporins are significantly higher, indicating a much weaker and likely non-specific interaction compared to cyclophilins.[2]
Experimental Protocols
Detailed methodologies are essential for reproducing and validating binding affinity data. Below are protocols for key experiments used to characterize the cyclosporin-cyclophilin interaction.
Fluorescence Spectroscopy
This method is used to determine the binding affinity by measuring changes in the intrinsic fluorescence of cyclophilin upon ligand binding.
Principle: Cyclophilin A contains a tryptophan residue (Trp-121) in its active site that is in close proximity to the bound cyclosporin.[2] The binding event alters the local environment of this residue, leading to a change in its fluorescence emission spectrum. This change is titrated against increasing concentrations of the ligand to determine the dissociation constant (Kd).[2]
Protocol:
-
Protein and Ligand Preparation: Recombinant human cyclophilin A is purified and its concentration accurately determined. Stock solutions of cyclosporin derivatives (e.g., Cyclosporin A, Voclosporin) are prepared in a suitable solvent like DMSO.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of a fixed concentration of cyclophilin A (e.g., 200 nM in 10 mM HEPES, pH 7.4, 150 mM NaCl) is measured using a spectrofluorometer.[3] The excitation wavelength is set to 280 nm, and the emission is monitored at 340 nm.[3]
-
Titration: Small aliquots of the cyclosporin stock solution are incrementally added to the cyclophilin A solution.[3] The fluorescence intensity is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis: The measured fluorescence intensities are corrected for dilution. A plot of the corrected fluorescence intensity versus the ligand concentration is generated and fitted to a sigmoidal curve. The Kd is then calculated based on the law of mass action for a one-to-one binding model.[3]
Competitive Binding Assay
This assay format is useful for determining the relative binding affinities of different cyclosporin analogues.
Principle: This assay relies on the competition between a labeled cyclosporin (e.g., radiolabeled or fluorescently tagged) and an unlabeled test compound for binding to a limited amount of cyclophilin. The amount of labeled cyclosporin displaced by the test compound is proportional to the binding affinity of the test compound.
Protocol:
-
Reagent Preparation: Purified cyclophilin is coated onto the wells of a microtiter plate. A known concentration of a labeled Cyclosporin A (e.g., [3H]CsA) is prepared.[4] A series of dilutions of the unlabeled test compounds (e.g., this compound, other analogues) are made.
-
Competition Reaction: The cyclophilin-coated plate is incubated with a mixture of the labeled Cyclosporin A and varying concentrations of the unlabeled test compound.
-
Separation and Detection: After incubation, the unbound ligands are washed away. The amount of labeled Cyclosporin A remaining bound to the plate is quantified. For radiolabeled CsA, this is done using a scintillation counter. For enzyme-linked assays (ELISA), a secondary antibody conjugated to an enzyme is used for detection.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the labeled cyclosporin (IC50) is determined. The IC50 value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Signaling Pathway and Experimental Workflow
The interaction between this compound and cyclophilin is the initial step in a critical immunosuppressive pathway. The resulting complex gains a new function: the ability to bind to and inhibit the protein phosphatase calcineurin.
Calcineurin-NFAT Signaling Pathway Inhibition
The diagram below illustrates the mechanism by which the Cyclosporin-cyclophilin complex inhibits T-cell activation.
References
A Comparative Analysis of Cyclosporin C and Its Synthetic Analogues in Immunosuppression and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring immunosuppressant Cyclosporin C and its synthetic analogues. This report details their performance based on experimental data, outlines methodologies for key experiments, and visualizes the intricate signaling pathways involved.
Cyclosporins are a class of cyclic undecapeptides that have revolutionized the field of immunosuppressive therapy, significantly improving the success rates of organ transplantation. Cyclosporin A (CsA) is the most well-known and widely used member of this family. However, its clinical utility is often hampered by significant side effects, most notably nephrotoxicity. This has spurred the development of numerous synthetic analogues aimed at improving the therapeutic index by either enhancing immunosuppressive potency, reducing toxicity, or exploring entirely new therapeutic applications. This guide focuses on the comparative analysis of this compound, a naturally occurring analogue, and several key synthetic derivatives.
Quantitative Comparison of Biological Activity
The immunosuppressive activity of cyclosporins is primarily mediated through the inhibition of T-cell activation. This is often quantified by measuring the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various in vitro assays. The following tables summarize the available quantitative data for this compound and its synthetic analogues in key biological assays.
| Compound | Mixed Lymphocyte Reaction (MLR) IC50 | T-Cell Proliferation (PHA-stimulated) IC50 | Calcineurin Phosphatase Inhibition IC50 | IL-2 Production EC50 (Jurkat cells) | Reference |
| Cyclosporin A (CsA) | 19 ± 4 µg/L | ~100-fold higher than FK506 | >10 µM (for some non-immunosuppressive analogs) | 0.005 µM | [1] |
| This compound (CsC) | Data not consistently found | Data not consistently found | Data not consistently found | Data not consistently found | |
| Voclosporin (ISA247) | More potent than CsA | Stronger than CsA (CE50 of 50 ng/mL) | Similar but stronger than CsA | Data not consistently found | [2][3] |
| NIM811 | Devoid of significant immunosuppressive activity | Devoid of significant immunosuppressive activity | Does not inhibit calcineurin | Data not consistently found | [4][5] |
| SCY-635 | Weaker inhibitor than CsA | Weaker inhibitor than CsA | No detectable inhibition up to 2 µM | 9.9 µM (1,980-fold less active than CsA) | [1][6] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogues.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a fundamental in vitro method to assess the proliferative response of T-cells to allogeneic stimulation, mimicking the initial stages of organ transplant rejection.
Objective: To determine the inhibitory effect of cyclosporin compounds on T-cell proliferation in response to allogeneic antigens.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct donors using Ficoll-Hypaque density gradient centrifugation.
-
One-Way MLR: To ensure a unidirectional response, the "stimulator" PBMCs from one donor are inactivated by irradiation (e.g., 3000 rads) or treatment with mitomycin C. This prevents their proliferation while maintaining their antigen-presenting capabilities.
-
Co-culture: The "responder" PBMCs from the second donor are co-cultured with the inactivated stimulator cells at a specific ratio (e.g., 1:1) in a 96-well plate.
-
Compound Treatment: Various concentrations of the test cyclosporin compounds (this compound, synthetic analogues, and controls) are added to the co-cultures at the initiation of the experiment.
-
Incubation: The plates are incubated for a period of 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assessment: T-cell proliferation is quantified by measuring the incorporation of a radiolabeled nucleoside, typically [3H]-thymidine, which is added to the cultures for the final 18-24 hours of incubation. The amount of incorporated radioactivity is measured using a scintillation counter and is inversely proportional to the immunosuppressive activity of the compound. Alternatively, proliferation can be assessed using non-radioactive methods such as staining with carboxyfluorescein succinimidyl ester (CFSE) and analysis by flow cytometry.
-
Data Analysis: The concentration of the compound that inhibits the proliferative response by 50% (IC50) is calculated.
Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the ability of a cyclosporin-cyclophilin complex to inhibit the enzymatic activity of calcineurin, a key phosphatase in the T-cell activation pathway.
Objective: To quantify the inhibitory effect of cyclosporin compounds on the phosphatase activity of calcineurin.
Methodology:
-
Reagents:
-
Recombinant human calcineurin
-
Recombinant human cyclophilin A
-
Calmodulin
-
A specific phosphopeptide substrate (e.g., RII phosphopeptide)
-
Assay buffer containing Tris-HCl, MgCl2, CaCl2, and a stabilizing agent like BSA.
-
Malachite green reagent for phosphate detection.
-
-
Reaction Setup: The assay is typically performed in a 96-well plate format.
-
Complex Formation: The test cyclosporin compound is pre-incubated with cyclophilin A to allow for the formation of the inhibitory complex.
-
Enzymatic Reaction: The calcineurin enzyme, calmodulin (a calcineurin activator), and the phosphopeptide substrate are added to the wells containing the pre-formed cyclosporin-cyclophilin complex.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
Phosphate Detection: The reaction is stopped, and the amount of free phosphate released from the substrate by the action of calcineurin is measured. This is commonly done by adding a malachite green-based reagent, which forms a colored complex with free phosphate, and the absorbance is read using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits calcineurin activity by 50% (IC50) is determined.
T-Cell Proliferation Assay (Mitogen-Stimulated)
This assay assesses the effect of cyclosporin compounds on T-cell proliferation induced by non-specific mitogens, such as phytohemagglutinin (PHA).
Objective: To evaluate the inhibitory capacity of cyclosporin compounds on mitogen-induced T-cell proliferation.
Methodology:
-
Cell Isolation: PBMCs are isolated from healthy donors.
-
Cell Culture: The cells are cultured in 96-well plates in a suitable culture medium.
-
Compound Addition: Serial dilutions of the cyclosporin compounds are added to the wells.
-
Stimulation: The T-cells are stimulated to proliferate by adding a mitogen, such as PHA, to the culture.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.
-
Proliferation Measurement: Similar to the MLR assay, proliferation is measured by [3H]-thymidine incorporation or CFSE dilution.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of proliferation, is calculated.
Signaling Pathways and Experimental Workflows
The mechanism of action of immunosuppressive cyclosporins is well-established and involves the formation of a complex with an intracellular protein, cyclophilin, which then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).
Non-immunosuppressive analogues, on the other hand, still bind to cyclophilin but the resulting complex does not inhibit calcineurin. Their biological effects are mediated through other cyclophilin-dependent pathways.
Below are diagrams illustrating these signaling pathways and a typical experimental workflow for evaluating cyclosporin analogues.
Caption: Signaling pathway of immunosuppressive cyclosporins.
Caption: Signaling pathway of non-immunosuppressive cyclosporin analogues.
Caption: Workflow for the evaluation of cyclosporin analogues.
Conclusion
The development of synthetic analogues of cyclosporins has opened new avenues for therapeutic intervention. While this compound itself is a naturally occurring immunosuppressant, the focus of synthetic chemistry has largely been on modifying the more potent Cyclosporin A. Analogues like voclosporin demonstrate that modifications can lead to enhanced immunosuppressive activity and potentially a better safety profile.[2][3] Conversely, non-immunosuppressive analogues such as NIM811 and SCY-635 highlight the potential of the cyclosporin scaffold to target other cellular pathways, offering promise for antiviral and neuroprotective applications.[1][4][5] Further research with comprehensive and standardized comparative studies, particularly including this compound, is necessary to fully elucidate the structure-activity relationships and to identify lead candidates with optimal therapeutic properties for a range of diseases.
References
- 1. SCY-635, a Novel Nonimmunosuppressive Analog of Cyclosporine That Exhibits Potent Inhibition of Hepatitis C Virus RNA Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NIM811, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCY-635, a novel nonimmunosuppressive analog of cyclosporine that exhibits potent inhibition of hepatitis C virus RNA replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporin C vs. Voclosporin: A Comparative Analysis of Calcineurin Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive agents, calcineurin inhibitors remain a cornerstone of therapy in organ transplantation and autoimmune diseases. This guide provides a detailed comparison of Cyclosporin C and its newer analog, voclosporin, with a specific focus on their differential inhibition of calcineurin, the pivotal calcium-dependent phosphatase in T-cell activation.
At a Glance: Key Differences in Calcineurin Inhibition
| Feature | This compound | Voclosporin |
| Mechanism of Action | Forms a complex with cyclophilin, which then binds to and inhibits calcineurin. | Forms a complex with cyclophilin, which then binds to and inhibits calcineurin. |
| Binding Affinity | High affinity for cyclophilin and the cyclophilin-drug complex has high affinity for calcineurin. | Features a structural modification on the amino acid-1 residue, leading to enhanced binding to calcineurin.[1] |
| Inhibitory Potency | Potent inhibitor of calcineurin. | More potent derivative of cyclosporine, exhibiting stronger calcineurin inhibition.[2][3] In vitro assays show voclosporin to be approximately four-fold more potent than cyclosporine A.[4] |
| Pharmacodynamics | Effective immunosuppressant with a narrow therapeutic window. | Demonstrates a stronger immunosuppressive effect at lower concentrations, with a CE50 of 50 ng/mL for half-maximum effect.[4][5] |
Delving into the Mechanism: The Calcineurin Signaling Pathway
Both this compound and voclosporin exert their immunosuppressive effects by interrupting the calcineurin-mediated signaling cascade that leads to T-cell activation. The process begins when an antigen-presenting cell activates the T-cell receptor, leading to an influx of intracellular calcium. This rise in calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes encoding for pro-inflammatory cytokines like Interleukin-2 (IL-2), driving T-cell proliferation and the subsequent immune response.
This compound and voclosporin disrupt this pathway by first binding to an intracellular protein called cyclophilin. This drug-immunophilin complex then binds to calcineurin, sterically hindering its phosphatase activity and preventing the dephosphorylation of NFAT.
Experimental Protocol: In Vitro Calcineurin Phosphatase Activity Assay
The following protocol outlines a common method for determining the inhibitory potential of compounds like this compound and voclosporin on calcineurin's phosphatase activity. This assay measures the dephosphorylation of a synthetic substrate by recombinant calcineurin.
Materials:
-
Recombinant human calcineurin
-
Recombinant human cyclophilin A
-
Calmodulin
-
RII phosphopeptide substrate (a synthetic peptide with a phosphorylated serine)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.1 mg/mL BSA.[6]
-
Malachite Green Phosphate Detection Kit
-
This compound and Voclosporin stock solutions (in DMSO)
-
Microplate reader
Procedure:
-
Preparation of the Calcineurin-Calmodulin Complex:
-
In a microcentrifuge tube, combine recombinant calcineurin and calmodulin in the assay buffer.
-
Incubate at 30°C for 10 minutes to allow for complex formation.
-
-
Preparation of the Inhibitor-Cyclophilin Complex:
-
In separate tubes, prepare serial dilutions of this compound and voclosporin.
-
To each dilution, add recombinant cyclophilin A.
-
Incubate at room temperature for 15 minutes to allow for the formation of the drug-cyclophilin complex.
-
-
Inhibition Reaction:
-
In a 96-well microplate, add the pre-formed calcineurin-calmodulin complex to each well.
-
Add the various concentrations of the this compound-cyclophilin and voclosporin-cyclophilin complexes to their respective wells. Include a control well with cyclophilin only (no inhibitor).
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 20 minutes).
-
-
Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate released by the dephosphorylation of the substrate.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 620-650 nm).
-
Construct a standard curve using known concentrations of phosphate to quantify the amount of phosphate released in each reaction.
-
Calculate the percentage of calcineurin inhibition for each drug concentration relative to the control (no inhibitor).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of calcineurin activity) for both this compound and voclosporin by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Concluding Remarks
Voclosporin represents a significant advancement in the class of calcineurin inhibitors, demonstrating enhanced potency over its predecessor, this compound. This increased potency is attributed to a key structural modification that optimizes its interaction with calcineurin.[1] While both drugs share the same fundamental mechanism of action, the higher potency of voclosporin may offer clinical advantages, potentially allowing for lower dosing and a more favorable side-effect profile. The experimental protocol provided herein offers a robust framework for researchers to quantitatively assess and compare the inhibitory activities of these and other calcineurin inhibitors, facilitating further drug development and a deeper understanding of their therapeutic potential.
References
- 1. Protective effect of the novel calcineurin inhibitor voclosporin in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis [mdpi.com]
A Comparative Analysis of the Immunosuppressive Potency of Cyclosporin C, D, and G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the relative immunosuppressive potencies of Cyclosporin C, Cyclosporin D, and Cyclosporin G. The information presented is based on available experimental data to assist researchers in selecting the appropriate analogue for their specific applications.
Relative Immunosuppressive Potency
Experimental evidence consistently demonstrates a clear hierarchy in the immunosuppressive activity of this compound, D, and G, with Cyclosporin G being the most potent of the three, followed by this compound, and then Cyclosporin D, which exhibits the weakest activity.
One comparative study examining the in vitro and in vivo immunosuppressive properties of cyclosporine analogues established the following order of potency: Cyclosporin A ≥ this compound > Cyclosporin D.[1] This indicates that this compound is a more potent immunosuppressant than Cyclosporin D.
Another study comparing Cyclosporin A, D, and G in a rat model of experimental autoimmune uveitis and in vitro T-cell line proliferation assays found that Cyclosporin A was the most effective. Cyclosporin G's effectiveness approached that of Cyclosporin A, while Cyclosporin D was the least effective.
Furthermore, a direct comparison of Cyclosporin A and G revealed that Cyclosporin G is a potent immunosuppressive agent, with an efficacy profile similar to that of Cyclosporin A.[2] While one study suggested Cyclosporin G is slightly less potent than Cyclosporin A in inhibiting interferon-gamma and lymphotoxin/tumor necrosis factor activity, another indicated it is as strongly immunosuppressive as Cyclosporin A and FK-506 in various lymphocyte activation pathways.
Based on the collective findings, the relative immunosuppressive potency can be summarized as:
Cyclosporin G > this compound > Cyclosporin D
Quantitative Data Summary
| Cyclosporin Analogue | Relative Potency | Supporting Experimental Data |
| Cyclosporin G | High | - Approached the effectiveness of Cyclosporin A in preventing experimental autoimmune uveitis. - IC50 for inhibition of IFN-γ production: 13.0 ng/ml (compared to 8.0 ng/ml for Cyclosporin A). - IC50 for inhibition of LT/TNF activity: 13.0 ng/ml (compared to 9.5 ng/ml for Cyclosporin A). |
| This compound | Moderate | - Demonstrated greater immunosuppressive activity than Cyclosporin D.[1] - Considered more active than Cyclosporin D in inhibiting lymphocyte proliferation.[1] |
| Cyclosporin D | Low | - Showed weak immunosuppressive effects in both in vitro and in vivo studies.[1] - Least effective in preventing experimental autoimmune uveitis. |
Cyclosporin Signaling Pathway
Cyclosporins exert their immunosuppressive effect by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation. The following diagram illustrates this pathway.
References
A Comparative Guide to the Validation of Bioassays for Specific Cyclosporin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common bioassays and alternative analytical methods for the specific detection of Cyclosporin. The accurate quantification of Cyclosporin is critical in therapeutic drug monitoring (TDM) to ensure optimal immunosuppression while minimizing toxicity.[1] While this guide focuses on the validation principles applicable to Cyclosporin C, the presented data and methodologies are primarily derived from studies on Cyclosporin A (CsA), the major therapeutic form. The analytical principles and validation criteria are directly comparable.
The two primary methodologies for Cyclosporin quantification are immunoassays (bioassays) and chromatographic techniques. Immunoassays are widely used due to their speed and automation capabilities, while chromatographic methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are considered the gold standard due to their high specificity and accuracy.[2][3]
Performance Comparison of Detection Methods
The validation of any analytical method requires rigorous testing of several performance characteristics. The following table summarizes key validation parameters for various Cyclosporin detection methods, providing a clear comparison of their capabilities.
Table 1: Summary of Performance Characteristics for Cyclosporin Assays
| Method Category | Specific Assay | Precision (Inter-assay CV%) | Reportable Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Bias vs. LC-MS/MS or HPLC |
| Bioassay (Immunoassay) | EMIT® 2000 | 4.5% - 8.1%[4] | 40 - 2000[5] | 50[6] | +15% to +31% overestimation vs. HPLC[4][6] |
| CEDIA® | 5.5% - 11%[4] | 25 - 2000[4] | 25 | +22% to +43% overestimation vs. HPLC[4] | |
| CMIA | 3.0% - 6.01%[7] | 40 - 1500[8] | 40 | +18% to +34% overestimation vs. LC-MS/MS[8][9] | |
| FPIA (Monoclonal) | Not specified | Not specified | Not specified | +21% overestimation vs. HPLC[10] | |
| Chromatography | HPLC-UV | 1.6% - 8.8%[11] | 100 - 3000[12] | 100[12] | Reference Method |
| LC-MS/MS | < 8%[9] | 2.5 - 1094[9][13] | 2.5[9] | Gold Standard Reference[2][3] |
CV% = Coefficient of Variation; EMIT = Enzyme Multiplied Immunoassay Technique; CEDIA = Cloned Enzyme Donor Immunoassay; CMIA = Chemiluminescent Microparticle Immunoassay; FPIA = Fluorescence Polarization Immunoassay; HPLC-UV = High-Performance Liquid Chromatography with UV detection; LC-MS/MS = Liquid Chromatography with Tandem Mass Spectrometry.
Cyclosporin's Mechanism of Action: T-Cell Inhibition Pathway
Cyclosporin exerts its immunosuppressive effects by inhibiting T-cell activation.[14] It diffuses into T-cells and binds to an intracellular protein called cyclophilin.[14] This Cyclosporin-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[15][16] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[14][16] Phosphorylated NFAT cannot enter the nucleus, which in turn blocks the transcription of genes for cytokines like Interleukin-2 (IL-2).[14] Without IL-2, T-cells cannot proliferate and activate, thus suppressing the immune response.[14]
References
- 1. Cyclosporine and Tacrolimus Assays - Class II Special Controls Guidance Document for Industry and FDA | FDA [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin whole blood immunoassays (AxSYM, CEDIA, and Emit): a critical overview of performance characteristics and comparison with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The EMIT Cyclosporine Assay: development of application protocols for the Boehringer Mannheim Hitachi 911 and 917 analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple determination of cyclosporine in human whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 15. ClinPGx [clinpgx.org]
- 16. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the Anti-Inflammatory Properties of Cyclosporin C and Cyclosporin A
An essential guide for researchers and drug development professionals, this document provides a detailed in vitro comparison of the anti-inflammatory properties of two closely related immunosuppressants, Cyclosporin C and Cyclosporin A. This guide synthesizes available experimental data to objectively evaluate their comparative efficacy in modulating key inflammatory pathways.
Cyclosporin A is a well-established immunosuppressive drug widely used in organ transplantation and for the treatment of autoimmune diseases. Its potent anti-inflammatory effects are primarily attributed to the inhibition of T-cell activation. This compound, a natural analog of Cyclosporin A, has also demonstrated immunosuppressive properties. This guide delves into the in vitro evidence comparing the anti-inflammatory capabilities of these two compounds, focusing on their effects on lymphocyte proliferation, cytokine production, and key signaling pathways.
Quantitative Comparison of Immunosuppressive Activity
The primary mechanism of the anti-inflammatory action of cyclosporins is the suppression of T-lymphocyte proliferation. In vitro studies have been conducted to quantify and compare the potency of this compound and Cyclosporin A in this regard.
| Assay | Target Cells | Stimulus | Cyclosporin A (IC50) | This compound (IC50) | Relative Potency |
| Lymphocyte Proliferation | Mouse Spleen Cells | Concanavalin A (ConA) | Not explicitly stated | Not explicitly stated | CsA ≥ CsC |
| Lymphocyte Proliferation | Mouse Spleen Cells | Phytohaemagglutinin (PHA) | Not explicitly stated | Not explicitly stated | CsA ≥ CsC |
| Lymphocyte Proliferation | Mouse Spleen Cells | Pokeweed Mitogen (PWM) | Not explicitly stated | Not explicitly stated | CsA ≥ CsC |
| Mixed Lymphocyte Culture (MLC) | Mouse Spleen Cells | Allogeneic Cells | Not explicitly stated | Not explicitly stated | CsA ≥ CsC |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory properties of this compound and A.
Lymphocyte Proliferation Assay (Mitogen-Stimulated)
This assay measures the ability of lymphocytes to proliferate in response to a non-specific stimulus (mitogen). The inhibitory effect of the cyclosporins on this proliferation is a key indicator of their immunosuppressive potential.
1. Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[1]
-
The isolated PBMCs are washed and resuspended in a complete cell culture medium.
2. Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
The cells are treated with varying concentrations of this compound or Cyclosporin A.
-
A mitogen, such as Phytohaemagglutinin (PHA) or Concanavalin A (ConA), is added to the wells to stimulate lymphocyte proliferation.[2]
-
Control wells with unstimulated cells and cells stimulated only with the mitogen are included.
3. Proliferation Measurement:
-
The plates are incubated for 48-72 hours.
-
Proliferation is typically assessed by adding [3H]-thymidine to the cultures for the final 18 hours of incubation. Proliferating cells incorporate the radioactive thymidine into their DNA.[1][3]
-
The cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Alternatively, non-radioactive methods like CFSE dye dilution assays can be used, where the fluorescence intensity of the dye halves with each cell division and can be measured by flow cytometry.[1]
4. Data Analysis:
-
The results are expressed as counts per minute (CPM) or as a stimulation index (SI), which is the ratio of CPM in stimulated cultures to CPM in unstimulated cultures.[3]
-
The 50% inhibitory concentration (IC50) for each cyclosporin is calculated from the dose-response curves.
Mixed Lymphocyte Culture (MLC) Assay
The MLC assay is an in vitro model of the initial phase of allograft rejection, where T-cells from one individual (responder) proliferate in response to cells from a genetically different individual (stimulator).
1. Cell Preparation:
-
Responder and stimulator PBMCs are isolated from two different donors.
-
The stimulator cells are treated with mitomycin C or irradiation to prevent their proliferation, ensuring that any measured proliferation is from the responder cells.[4]
2. Cell Co-culture:
-
Responder and stimulator cells are co-cultured in a 96-well plate, typically at a 1:1 ratio.
-
Varying concentrations of this compound or Cyclosporin A are added to the cultures.
-
Control cultures with responder cells alone, stimulator cells alone, and an untreated co-culture are included.
3. Proliferation Measurement:
-
The plates are incubated for 5-7 days.
-
Proliferation of the responder cells is measured using [3H]-thymidine incorporation or other proliferation assays as described above.[5][6]
4. Data Analysis:
-
The inhibitory effect of the cyclosporins on the allogeneic T-cell response is determined by comparing the proliferation in treated cultures to that in untreated co-cultures.
-
IC50 values are calculated to compare the potency of this compound and A.
Signaling Pathways and Molecular Mechanisms
The immunosuppressive effects of cyclosporins are mediated through the inhibition of specific intracellular signaling pathways crucial for T-cell activation.
Calcineurin-NFAT Signaling Pathway
The primary molecular target of Cyclosporin A is calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[7]
Figure 1: Cyclosporin A and C inhibit the Calcineurin-NFAT signaling pathway.
Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[8] Dephosphorylated NF-AT translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[9]
NF-κB Signaling Pathway
The effect of cyclosporins on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is more complex and appears to be cell-type dependent. In T-cells, Cyclosporin A has been shown to interfere with the degradation of IκB, the inhibitor of NF-κB, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.[10] However, in other cell types, such as endothelial cells, Cyclosporin A has been reported to induce NF-κB activation.[11] There is a lack of direct comparative studies on the effects of this compound and A on the NF-κB pathway.
Figure 2: Cyclosporin A's inhibitory effect on the NF-κB pathway in T-cells.
Comparative Effects on Cytokine Production
A critical aspect of the anti-inflammatory action of cyclosporins is their ability to suppress the production of pro-inflammatory cytokines.
Interleukin-2 (IL-2): Cyclosporin A is a potent inhibitor of IL-2 production by activated T-cells.[9][12] This is a direct consequence of the inhibition of NF-AT. While it is highly probable that this compound also inhibits IL-2 production through the same mechanism, direct quantitative comparisons of the inhibitory potency of this compound and A on IL-2 secretion are not available in the reviewed literature.
Tumor Necrosis Factor-alpha (TNF-α): Cyclosporin A has been shown to inhibit the production of TNF-α in various cell types, including B-lymphocytes and macrophages.[13][14] The mechanism of this inhibition can be at the level of gene transcription or post-transcriptional events.[14] Similar to IL-2, there is a lack of published data directly comparing the in vitro effects of this compound and A on TNF-α production.
Interferon-gamma (IFN-γ): The production of IFN-γ by T-cells is also known to be suppressed by Cyclosporin A.[15] This effect contributes significantly to its overall immunosuppressive and anti-inflammatory profile. Again, direct comparative data for this compound is not currently available.
Conclusion
Based on the available in vitro evidence, Cyclosporin A and this compound exhibit comparable anti-inflammatory properties, primarily through the inhibition of T-lymphocyte proliferation. The immunosuppressive potency of Cyclosporin A is considered to be equal to or slightly greater than that of this compound. Both compounds exert their effects through the inhibition of the calcineurin-NF-AT signaling pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines such as IL-2.
While the fundamental mechanism of action is understood to be similar for both cyclosporins, there is a notable lack of direct comparative studies quantifying their differential effects on specific cytokine production (e.g., IL-2, TNF-α, IFN-γ) and their impact on the NF-κB signaling pathway. Further research is warranted to elucidate the potentially subtle but functionally significant differences in the anti-inflammatory profiles of this compound and Cyclosporin A. Such studies would provide valuable insights for the development of next-generation immunosuppressive therapies with improved efficacy and safety profiles.
Experimental Workflow Overview
Figure 3: General experimental workflow for in vitro comparison.
References
- 1. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Diagnostic Laboratories | National Jewish Health | Clinical Laboratory | ISO 15189 | Central Laboratory Services [nationaljewish.org]
- 3. Lymphocyte Antigen and Mitogen Proliferation Panel | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-2 Effect on the Inhibition of Mised Lymphocyte Reaction Induced by Cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerated mixed lymphocyte culture test potentially useful for cadaver organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcineurin Inhibitors Suppress Cytokine Production from Memory T Cells and Differentiation of Naïve T Cells into Cytokine-Producing Mature T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and Cellular Localization of the Cyclosporine A-sensitive Transcription Factor NF-AT in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Cyclosporin A interferes with the inducible degradation of NF-kappa B inhibitors, but not with the processing of p105/NF-kappa B1 in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporine A and Tacrolimus Induce Functional Impairment and Inflammatory Reactions in Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin A blocks induction of tumor necrosis factor-alpha in human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclosporine A inhibits TNF production without decreasing TNF mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential effects of the immunosuppressants cyclosporin A, FK506 and KM2210 on cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fight Against Fungal Resistance: A Comparative Guide to Cyclosporin C's Synergistic Antifungal Profile
For researchers, scientists, and drug development professionals, the emergence of antifungal resistance is a critical and escalating challenge. This guide provides a comparative analysis of the cross-resistance profile of fungal isolates to Cyclosporin C and other conventional antifungal agents. Drawing upon experimental data, we explore the synergistic relationship that transforms the therapeutic landscape, offering a promising strategy to combat drug-resistant fungal pathogens.
The calcineurin inhibitor Cyclosporin A (CsA), a close analog of this compound, demonstrates a remarkable ability to potentiate the activity of various antifungal drugs, even against strains that have developed resistance. While CsA itself exhibits minimal to no direct antifungal properties at clinically relevant concentrations, its combination with agents such as azoles, polyenes, and echinocandins leads to a potent fungicidal effect. This guide will delve into the quantitative data supporting this synergy, detail the experimental methodologies used to ascertain these findings, and visualize the underlying molecular pathways and experimental workflows.
Comparative Susceptibility Data
The synergistic interaction between Cyclosporin A and standard antifungals has been consistently observed across a range of clinically important fungal species, most notably within the Candida genus. The following tables summarize the reduction in Minimum Inhibitory Concentrations (MICs) for various antifungal agents when used in combination with CsA, effectively reversing resistance in many isolates.
| Fungal Species | Antifungal Agent | MIC Alone (µg/mL) | MIC with CsA (µg/mL) | Fold Decrease in MIC | Reference |
| Candida albicans | Fluconazole | >32 | 0.5 | >64 | [1] |
| Candida albicans | Fluconazole | 0.5 | 0.0078 | 64 | [2] |
| Candida albicans | Voriconazole | 0.125 | 0.03125 | 4 | [2] |
| Candida albicans | Caspofungin | 0.25 | 0.0625 | 4 | [2] |
| Candida albicans | Amphotericin B | 0.5 | 0.0156 | 32 | [2] |
| C. parapsilosis complex | Fluconazole | Varies | Significant Reduction | Not specified | [3] |
| C. parapsilosis complex | Voriconazole | Varies | Significant Reduction | Not specified | [3] |
| C. parapsilosis complex | Caspofungin | Varies | Significant Reduction | Not specified | [3] |
| C. parapsilosis complex | Amphotericin B | Varies | Significant Reduction | Not specified | [3] |
Table 1: Synergistic Effect of Cyclosporin A with Various Antifungals Against Planktonic Fungal Cells. This table illustrates the significant decrease in the MIC of common antifungal agents when combined with a sub-inhibitory concentration of Cyclosporin A against various Candida species.
| Fungal Species | Antifungal Agent | Biofilm MIC Alone (µg/mL) | Biofilm MIC with CsA (µg/mL) | Fold Decrease in Biofilm MIC | Reference |
| Candida albicans | Fluconazole | 1024 | 2 | 512 | [4] |
| Candida albicans | Voriconazole | 4 | 0.061 | ~65 | [4] |
Table 2: Potentiation of Antifungal Activity by Cyclosporin A Against Candida albicans Biofilms. This table highlights the dramatic effect of Cyclosporin A in sensitizing drug-resistant fungal biofilms to conventional antifungal agents.
Experimental Protocols
The data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods. The following outlines a typical experimental protocol for assessing the synergistic relationship between this compound (or its analogs) and other antifungals.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A series of two-fold dilutions of the antifungal agents (e.g., fluconazole, amphotericin B) and Cyclosporin A are prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to the drug-free control) is observed visually or spectrophotometrically.
Checkerboard Assay for Synergy Testing
To assess the interaction between two compounds, a checkerboard titration method is employed.
-
Plate Setup: In a 96-well microtiter plate, one drug (e.g., fluconazole) is serially diluted along the x-axis, while the second drug (e.g., Cyclosporin A) is serially diluted along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension as described above and incubated under the same conditions.
-
Data Analysis: The MIC of each drug in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergism is defined as an FICI ≤ 0.5.
-
Indifference is defined as an FICI > 0.5 and ≤ 4.0.
-
Antagonism is defined as an FICI > 4.0.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Workflow for determining antifungal synergy.
Caption: Fungal calcineurin signaling pathway inhibition.
The inhibition of the calcineurin pathway by the this compound-Cyclophilin A complex is a key mechanism underlying the observed synergy.[5] This pathway is critical for fungal stress responses, including tolerance to antifungal drugs.[6][7] By disrupting this pathway, this compound weakens the fungus's defenses, making it more susceptible to the direct action of other antifungal agents. For instance, in the case of azoles, which inhibit ergosterol biosynthesis, the compromised cell membrane becomes even more vulnerable when the calcineurin-mediated stress response is blocked.[8][9] Some studies also suggest that this combination therapy can lead to the downregulation of genes encoding for multidrug efflux pumps.[10]
References
- 1. Potent Synergism of the Combination of Fluconazole and Cyclosporine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The calcineurin inhibitor cyclosporin A exhibits synergism with antifungals against Candida parapsilosis species complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitization of Candida albicans biofilms to various antifungal drugs by cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antifungal Resistance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The calcineruin inhibitor cyclosporine a synergistically enhances the susceptibility of Candida albicans biofilms to fluconazole by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclosporin C: A Procedural Guide
The proper disposal of Cyclosporin C is a critical component of laboratory safety and environmental responsibility. As a potent immunosuppressant with hazardous properties, including potential carcinogenicity and reproductive toxicity, this compound and any materials contaminated with it must be managed as hazardous waste.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste to ensure the protection of laboratory personnel and the environment.
Core Principles of this compound Waste Management
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] The primary methods of disposal involve collection by a licensed hazardous waste contractor, often leading to incineration.[2] It is crucial to prevent the release of this compound into the sewer system or the general environment.[3]
Personal Protective Equipment (PPE)
When handling any form of this compound waste, appropriate personal protective equipment is mandatory. This includes:
-
Gloves: Chemically resistant gloves, such as nitrile, are recommended. Double gloving is advised for tasks with a higher risk of exposure.[4]
-
Eye Protection: Safety glasses or splash goggles should be worn.
-
Lab Coat: A lab coat or disposable gown is necessary to protect from contamination.[2][4]
-
Respiratory Protection: For tasks that may generate aerosols or dust, work should be conducted in a certified chemical fume hood.[4][5] If a fume hood is not feasible, a respirator may be required, and consultation with an environmental health and safety (EHS) professional is necessary.[5]
Step-by-Step Disposal Procedures
The correct disposal procedure depends on the type of this compound waste generated.
1. Unused or Expired this compound
-
Step 1: Collect all leftover, unused, or expired this compound, keeping it in its original container if possible.[1][4]
-
Step 2: Ensure the container is tightly sealed and clearly labeled as "Hazardous Waste: this compound."[5]
-
Step 3: Store the container in a designated, secure area for hazardous waste pickup.[4][5]
-
Step 4: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[1][6]
2. Contaminated Materials and Labware
This category includes items such as pipette tips, centrifuge tubes, gloves, and absorbent paper.
-
Step 1: Place all single-use, non-sharp items contaminated with this compound into a dedicated hazardous waste container.[4]
-
Step 2: This container should be a sealable, leak-proof bag or a labeled container. Double bagging is recommended.[5]
-
Step 3: Label the container clearly as "Hazardous Waste: this compound Contaminated Materials."[5]
-
Step 4: Store in the designated hazardous waste area until collection.[5]
3. Contaminated Sharps
Needles, syringes, and other sharps contaminated with this compound require specific handling.
-
Step 1: Immediately after use, dispose of all contaminated sharps in a designated sharps container.[4]
-
Step 2: Do not recap or bend needles.[4]
-
Step 3: The sharps container must be clearly labeled for incineration.[4]
-
Step 4: When the container is full, seal it and arrange for pickup by a hazardous waste professional for incineration.[4]
4. Spill Cleanup
In the event of a this compound spill, the cleanup materials must be disposed of as hazardous waste.
-
Step 1: Remove all sources of ignition if the formulation is flammable.
-
Step 2: Absorb the spill with an inert material, such as activated charcoal or sorbent pads.
-
Step 3: Carefully collect the absorbent material and any other contaminated items from the cleanup.[5]
-
Step 4: Place all cleanup materials into a sealed, labeled hazardous waste container.[5]
-
Step 5: Decontaminate the spill area.[4]
Decontamination Protocol for Reusable Glassware
Reusable glassware can be decontaminated following a triple-rinse procedure:
-
Step 1: While wearing appropriate PPE, rinse the glassware three times with a 70% ethanol solution.[4]
-
Step 2: Collect the ethanol rinsate as hazardous waste. Do not pour it down the drain.[4]
-
Step 3: After the triple rinse, the glassware can be washed through normal laboratory procedures.
Summary of this compound Waste Disposal
| Waste Type | Disposal Container | Disposal Method | Key Handling Instructions |
| Unused/Expired this compound | Original or sealed, labeled container | Hazardous waste collection for incineration | Store in a locked or secure area.[1] |
| Contaminated Labware (non-sharp) | Labeled, sealed, leak-proof container or bag | Hazardous waste collection[4] | Double bag and securely fasten.[5] |
| Contaminated Sharps | Designated sharps container | Incineration[4] | Do not recap or bend needles.[4] |
| Spill Cleanup Materials | Labeled, sealed container | Hazardous waste collection[5] | Use absorbent material; do not dry sweep.[7] |
| Decontamination Rinsate (70% Ethanol) | Sealed, labeled container for flammable liquid waste | Hazardous waste collection[4] | Collect all rinses as hazardous waste.[4] |
| Animal Carcasses | Securely bagged and labeled | Collection by EHS for incineration | Inform animal facility staff of Cyclosporin use.[4] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of different types of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclosporin C
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Cyclosporin C. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent compound that requires careful handling to prevent exposure.
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are the cornerstones of safe handling. The following table summarizes the recommended equipment for various tasks involving this compound.
| Equipment | Specification | Task Application | Citation |
| Hand Protection | Chemical-resistant nitrile gloves. | All handling procedures. | [1] |
| Double-gloving is recommended. | Preparing solutions, animal injections, handling contaminated materials. | [1][2][3] | |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Required for all tasks involving this compound. | [1][3] |
| Face shield. | Recommended when there is a potential for direct contact with dusts, mists, or aerosols. | [3] | |
| Body Protection | Fully buttoned laboratory coat. | Required for all handling procedures. | [1][3] |
| Additional garments (e.g., sleevelets, apron, disposable suits). | Use is based on the specific task to avoid any exposed skin. | [3] | |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Use when engineering controls are insufficient, if aerosols or dust may be generated, or if exposure limits are exceeded. | [1][3] |
| N100 respirator cartridges or a Powered Air Purifying Respirator (PAPR). | Recommended for activities with high potential for aerosolization, such as cleaning up large spills or handling contaminated animal bedding. | [1][4] |
An internal occupational exposure limit (OEL) has been set at a Time-Weighted Average (TWA) of 10 µg/m³ and a surface wipe limit of 100 µ g/100 cm².[3]
Operational and Handling Protocols
Strict adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, especially preparing solutions or handling the powder form, must be conducted in a certified chemical fume hood to prevent the generation of aerosols and dust.[1][2]
-
Biological Safety Cabinet: For animal injections, a Class II Type B Biosafety cabinet or a designated fume hood must be used.[2]
-
Ventilation: Ensure adequate general and local exhaust ventilation to keep airborne concentrations below recommended limits.[3]
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the chemical fume hood or biosafety cabinet is functioning correctly. Cover the work surface with an absorbent, plastic-backed pad; tape the edges to secure it.[2]
-
PPE Donning: Put on all required PPE as specified in the table above, including a lab coat, safety goggles, and double nitrile gloves.[1][2]
-
Handling:
-
Post-Handling: After handling, wash hands thoroughly with soap and water immediately after removing gloves.[1][2]
-
Decontamination: Clean the work area by wiping all surfaces three times with a fresh 70% ethanol solution, using a new clean cloth for each wipe.[2]
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal and Spill Management Plan
Proper disposal and emergency preparedness are critical components of laboratory safety.
Waste Disposal Protocol
-
Hazardous Waste: All unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, disposable lab coats) must be collected for disposal as hazardous chemical waste.[2]
-
Sharps: Used needles and syringes must be disposed of in a designated sharps container destined for incineration. Do not recap or bend needles.[2]
-
Glassware: Reusable, non-porous materials like glassware can be decontaminated by rinsing them three times with a 70% ethanol solution.[2]
-
Labeling: All waste containers must be clearly labeled as hazardous waste and stored in a designated area for pickup by safety officials.[1][2]
Experimental Protocol: Spill Response
This protocol outlines the immediate steps to take in the event of a this compound spill.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity.
-
For spills larger than 1 liter, or if there is a risk of aerosolization, evacuate the area and contact your institution's emergency safety office.[1]
-
-
Assess and Secure:
-
If the spill is a flammable solution, remove all sources of ignition.
-
Restrict access to the contaminated area.[1]
-
-
Cleanup (for small spills < 1 liter):
-
Don the appropriate PPE, including double nitrile gloves, a lab coat, safety goggles, and a respirator if powder is present or aerosols are possible.[1]
-
Gently cover the spill with an absorbent material, such as activated charcoal or sorbent pads, working from the outside in to prevent spreading.[1]
-
Carefully collect the absorbed material using non-sparking tools if a flammable solvent was involved.
-
Place all contaminated materials into a sealable container, double bag it, and label it as "Hazardous Waste: this compound".[1]
-
-
Decontaminate:
-
Once the bulk of the spill is removed, decontaminate the area by wiping it down three times with a 70% ethanol solution.[2]
-
Properly dispose of all cleaning materials as hazardous waste.
-
-
Follow-up:
-
Remove PPE and wash hands thoroughly.
-
Report the incident to your laboratory supervisor and through your institution's official reporting system.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
